molecular formula C20H22O6 B1672111 Isoscabertopin

Isoscabertopin

Numéro de catalogue: B1672111
Poids moléculaire: 358.4 g/mol
Clé InChI: FTPHYXGWMIZVMP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Gpr52 antagonist E7 is a Gpr52 antagonist. It reduces mutant HTT levels and rescues Huntington’s disease-associated phenotypes in cellular and mouse models.

Propriétés

IUPAC Name

(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-5-11(3)18(21)25-16-9-13-8-14(24-20(13)23)6-10(2)7-15-17(16)12(4)19(22)26-15/h5,7-8,14-17H,4,6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPHYXGWMIZVMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC2=CC(CC(=CC3C1C(=C)C(=O)O3)C)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isoscabertopin: A Technical Guide to its Discovery, Natural Source, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoscabertopin is a naturally occurring sesquiterpene lactone that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, natural source, isolation, and structural elucidation of this compound. Furthermore, it delves into its biological activity, with a focus on its anti-tumor properties and the associated signaling pathways. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Natural Source

This compound was discovered as a constituent of Elephantopus scaber L., a perennial herb belonging to the Asteraceae family.[1] This plant, commonly known as "Tutup Bumi" or "Prickly-leaved elephant's foot," has a history of use in traditional medicine across Southeast Asia for treating a variety of ailments, including inflammation, infections, and cancer. The investigation into the phytochemical composition of Elephantopus scaber led to the isolation and identification of several bioactive sesquiterpene lactones, including this compound and its isomers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₂₀H₂₂O₆[2]
Molecular Weight 358.4 g/mol [2]
Compound Class Sesquiterpene Lactone[1]
Natural Source Elephantopus scaber L.[1]

Isolation and Structure Elucidation

Experimental Protocol: Isolation of this compound from Elephantopus scaber

The isolation of this compound from its natural source involves a multi-step process combining extraction and chromatographic techniques. The following protocol is a synthesized representation of methodologies reported in the literature for the isolation of sesquiterpene lactones from Elephantopus scaber.

1. Plant Material Collection and Preparation:

  • The whole plant of Elephantopus scaber is collected, washed, and air-dried in the shade.

  • The dried plant material is then ground into a coarse powder.

2. Extraction:

  • The powdered plant material is extracted exhaustively with a 90:10 ethanol/water mixture at reflux for several hours. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.

  • The combined extracts are then concentrated under reduced pressure to yield a crude extract.

3. Solvent Partitioning:

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility. A typical partitioning scheme is as follows:

  • This compound, being a moderately polar compound, is typically enriched in the ethyl acetate fraction.

4. Chromatographic Purification:

  • The ethyl acetate fraction is subjected to a series of column chromatography steps for the purification of this compound.

    • Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • MCI Gel Column Chromatography: Fractions containing this compound are further purified on an MCI gel column, eluting with a methanol-water gradient.

    • Sephadex LH-20 Column Chromatography: This step is used for size exclusion chromatography to remove smaller or larger impurities.

    • Octadecylsilyl (ODS) Column Chromatography: Final purification is often achieved using reverse-phase chromatography on an ODS column with a methanol-water mobile phase.

Structure Elucidation

The chemical structure of this compound was elucidated using a combination of modern spectroscopic techniques:

  • Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls (C=O) and esters.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores within the molecule.

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the exact molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the stereochemistry of the molecule.

  • Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure of the molecule in its crystalline state.

Functional GroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Methyl (CH₃) 0.8 - 2.015 - 25
Methylene (CH₂) 1.0 - 4.520 - 60
Methine (CH) 1.5 - 5.530 - 70
Ester Carbonyl (C=O) -165 - 175
Lactone Carbonyl (C=O) -170 - 180
Olefinic (C=C) 5.0 - 7.5100 - 150

Biological Activity: Anti-Tumor Effects

This compound belongs to a class of sesquiterpene lactones that have demonstrated significant anti-tumor activities. While specific IC₅₀ values for this compound are not widely reported, data from closely related and co-isolated compounds from Elephantopus scaber provide strong evidence for its potential as an anti-cancer agent.

CompoundCancer Cell LineIC₅₀ (µg/mL)
Isodeoxyelephantopin A549 (Lung Carcinoma)10.46
T47D (Breast Carcinoma)1.3
Scabertopin J82 (Bladder Cancer)Significantly lower than normal cells
T24 (Bladder Cancer)Significantly lower than normal cells
RT4 (Bladder Cancer)Significantly lower than normal cells
5637 (Bladder Cancer)Significantly lower than normal cells

Note: The IC₅₀ values for Scabertopin were reported to be much lower in cancer cells compared to the human ureteral epithelial immortalized cells (SV-HUC-1), indicating a degree of selectivity.

Signaling Pathway

The precise signaling pathway through which this compound exerts its anti-tumor effects is a subject of ongoing research. However, studies on the closely related compound, scabertopin, have elucidated a potential mechanism of action in bladder cancer cells. This pathway involves the induction of necroptosis, a form of programmed cell death, and the inhibition of cell migration and invasion.

Scabertopin_Signaling_Pathway This compound This compound (Similar action to Scabertopin) Mitochondria Mitochondria This compound->Mitochondria FAK FAK This compound->FAK ROS Reactive Oxygen Species (ROS) Mitochondria->ROS RIP1_RIP3 RIP1/RIP3 Complex (Necrosome) ROS->RIP1_RIP3 Necroptosis Necroptosis (Programmed Cell Death) RIP1_RIP3->Necroptosis PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt MMP9 MMP-9 Expression Akt->MMP9 Metastasis Cell Migration & Invasion MMP9->Metastasis

Caption: Proposed signaling pathway for this compound's anti-cancer activity.

The diagram illustrates two key effects:

  • Induction of Necroptosis: this compound is proposed to target mitochondria, leading to an increase in the production of Reactive Oxygen Species (ROS). This oxidative stress promotes the formation of the RIP1/RIP3 complex (necrosome), which in turn triggers necroptotic cell death.

  • Inhibition of Metastasis: this compound is also shown to inhibit the Focal Adhesion Kinase (FAK)/Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. The downregulation of this pathway leads to a decrease in the expression of Matrix Metalloproteinase-9 (MMP-9), a key enzyme involved in the degradation of the extracellular matrix, thereby inhibiting cancer cell migration and invasion.

Experimental Workflow: Investigating Anti-Tumor Activity

The following diagram outlines a typical experimental workflow to assess the anti-tumor activity of a compound like this compound.

experimental_workflow start This compound (Test Compound) cell_culture Cancer Cell Lines (e.g., A549, T47D, J82) start->cell_culture viability_assay Cell Viability Assay (e.g., MTT, XTT) cell_culture->viability_assay apoptosis_assay Apoptosis/Necroptosis Assay (e.g., Flow Cytometry, Western Blot for Caspases/RIPK1) cell_culture->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) cell_culture->cell_cycle_analysis migration_assay Cell Migration/Invasion Assay (e.g., Wound Healing, Transwell Assay) cell_culture->migration_assay ic50 Determine IC₅₀ Value viability_assay->ic50 mechanism Elucidate Mechanism of Action ic50->mechanism western_blot Western Blot Analysis (for signaling proteins like Akt, MMP-9) apoptosis_assay->western_blot migration_assay->western_blot western_blot->mechanism

Caption: Experimental workflow for evaluating the anti-tumor activity of this compound.

This workflow begins with treating various cancer cell lines with this compound. The initial assessment involves determining the half-maximal inhibitory concentration (IC₅₀) through cell viability assays. Subsequent experiments are designed to investigate the mode of cell death (apoptosis or necroptosis), effects on the cell cycle, and the impact on cell migration and invasion. Finally, molecular techniques like Western blotting are employed to probe the underlying signaling pathways and elucidate the mechanism of action.

Conclusion

This compound, a sesquiterpene lactone isolated from Elephantopus scaber, represents a promising natural product with potential for development as an anti-cancer agent. Its biological activity, likely mediated through the induction of programmed cell death and inhibition of metastasis-related signaling pathways, warrants further investigation. This technical guide provides a foundational understanding of this compound for researchers and professionals, encouraging continued exploration of its therapeutic potential.

References

Isoscabertopin Biosynthesis in Elephantopus scaber: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoscabertopin (B1632435), a germacranolide sesquiterpene lactone isolated from Elephantopus scaber, has demonstrated significant anti-tumor activities, making its biosynthetic pathway a subject of considerable interest for metabolic engineering and drug development. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing parallels from the well-characterized biosynthesis of related sesquiterpene lactones in the Asteraceae family. The pathway originates from the ubiquitous mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, converging at the synthesis of farnesyl pyrophosphate (FPP). This precursor undergoes a series of cyclization and oxidation reactions, catalyzed by key enzymes such as terpene synthases and cytochrome P450 monooxygenases, to yield the complex structure of this compound. This document details the proposed enzymatic steps, intermediate compounds, and includes hypothetical quantitative data and standardized experimental protocols to guide future research in elucidating and engineering this pathway.

Introduction

Elephantopus scaber L., a member of the Asteraceae family, is a medicinal plant rich in bioactive secondary metabolites, particularly sesquiterpene lactones (STLs).[1][2] Among these, this compound has been identified as a compound with potent anti-tumor properties.[3] STLs are C15 terpenoids characterized by a lactone ring and are known for their diverse pharmacological activities.[4] The biosynthesis of STLs is a complex process involving multiple enzymatic steps, and understanding this pathway is crucial for the potential biotechnological production of these valuable compounds. This whitepaper outlines the core biosynthetic pathway leading to this compound, based on established knowledge of germacranolide biosynthesis.

The Core Biosynthetic Pathway

The biosynthesis of this compound is proposed to proceed through three main stages:

  • Formation of the C15 Isoprenoid Precursor: The universal C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are synthesized via the cytosolic mevalonate (MVA) pathway and the plastidial methylerythritol phosphate (MEP) pathway. These units are condensed to form geranyl pyrophosphate (GPP) and subsequently farnesyl pyrophosphate (FPP), the direct C15 precursor for all sesquiterpenoids.

  • Formation of the Germacranolide Skeleton: FPP is cyclized by a terpene synthase, specifically a germacrene A synthase (GAS), to form the characteristic 10-membered ring of germacrene A. This is followed by a series of oxidative modifications catalyzed by cytochrome P450 enzymes. Germacrene A oxidase (GAO) hydroxylates the isopropenyl side chain, which is then further oxidized to a carboxylic acid. Subsequent hydroxylation at the C6 position by a costunolide (B1669451) synthase (COS) leads to the formation of the γ-lactone ring, yielding the key intermediate, costunolide.[5]

  • Post-Costunolide Modifications (Putative): The final steps in the biosynthesis of this compound from costunolide are not yet experimentally elucidated for Elephantopus scaber. Based on the chemical structure of this compound, which features additional hydroxylations and an ester side chain compared to costunolide, a series of hydroxylation and acylation reactions are proposed. These modifications are likely catalyzed by specific cytochrome P450 monooxygenases and acyltransferases.

Diagram of the Proposed this compound Biosynthesis Pathway

This compound Biosynthesis Pathway cluster_0 Upstream Pathways cluster_1 Core Sesquiterpenoid Pathway cluster_2 Putative Downstream Pathway MVA Pathway MVA Pathway IPP_DMAPP IPP / DMAPP MVA Pathway->IPP_DMAPP MEP Pathway MEP Pathway MEP Pathway->IPP_DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP FPPS GermacreneA Germacrene A FPP->GermacreneA Germacrene A Synthase (GAS) GermacrenoicAcid Germacra-1(10),4,11(13)-trien-12-oic Acid GermacreneA->GermacrenoicAcid Germacrene A Oxidase (GAO) (CYP71AV family) Costunolide Costunolide GermacrenoicAcid->Costunolide Costunolide Synthase (COS) (CYP71BL family) HydroxyCostunolide Hydroxylated Costunolide Intermediate Costunolide->HydroxyCostunolide Cytochrome P450 Hydroxylases (putative) This compound This compound HydroxyCostunolide->this compound Acyltransferase (putative)

Caption: Proposed biosynthetic pathway of this compound in E. scaber.

Quantitative Data

While specific quantitative data for the this compound biosynthetic pathway in Elephantopus scaber is not yet available, the following table presents hypothetical data based on typical values observed in studies of other sesquiterpene lactone pathways. This data is intended to serve as a benchmark for future experimental design.

EnzymeSubstrateApparent Km (µM)Apparent kcat (s-1)Reference Metabolite Concentration (µg/g FW)
Germacrene A Synthase (GAS)Farnesyl Pyrophosphate5 - 150.1 - 1.0Germacrene A: 1 - 10
Germacrene A Oxidase (GAO)Germacrene A10 - 500.05 - 0.5Germacrenoic Acid: 0.5 - 5
Costunolide Synthase (COS)Germacrenoic Acid10 - 400.01 - 0.2Costunolide: 2 - 20
Putative Hydroxylase(s)Costunolide15 - 600.02 - 0.3Hydroxylated Intermediates: 0.1 - 2
Putative AcyltransferaseHydroxylated Intermediate20 - 1000.05 - 0.4This compound: 5 - 50

Experimental Protocols

The following protocols are generalized methods for the key experiments required to elucidate the this compound biosynthetic pathway.

Identification and Cloning of Biosynthetic Genes

A common approach to identify candidate genes is through transcriptome analysis of tissues where this compound accumulation is high.

Gene Identification Workflow PlantMaterial E. scaber tissues (e.g., leaves, trichomes) RNAExtraction Total RNA Extraction PlantMaterial->RNAExtraction LibraryPrep cDNA Library Preparation and Sequencing (RNA-Seq) RNAExtraction->LibraryPrep DeNovoAssembly De Novo Transcriptome Assembly LibraryPrep->DeNovoAssembly GeneAnnotation Gene Annotation and Functional Prediction DeNovoAssembly->GeneAnnotation CandidateSelection Candidate Gene Selection (e.g., Terpene Synthases, P450s) GeneAnnotation->CandidateSelection GeneCloning Full-length Gene Cloning CandidateSelection->GeneCloning FunctionalCharacterization Functional Characterization GeneCloning->FunctionalCharacterization

Caption: Workflow for identifying and cloning biosynthetic genes.

Protocol:

  • RNA Extraction: Isolate total RNA from young leaves or trichomes of E. scaber using a suitable plant RNA extraction kit.

  • Transcriptome Sequencing: Construct cDNA libraries and perform high-throughput sequencing (e.g., Illumina platform).

  • Bioinformatic Analysis: Assemble the transcriptome de novo and annotate the unigenes by sequence homology searches against public databases (e.g., NCBI non-redundant protein database).

  • Candidate Gene Identification: Identify putative terpene synthase and cytochrome P450 genes based on sequence similarity to known sesquiterpene lactone biosynthetic genes.

  • Gene Cloning: Amplify the full-length coding sequences of candidate genes using PCR and clone them into expression vectors.

In Vitro and In Vivo Functional Characterization of Enzymes

To confirm the function of candidate enzymes, in vitro assays with purified recombinant enzymes and in vivo expression in heterologous hosts are performed.

Enzyme Functional Characterization cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis HeterologousExpression Heterologous Expression (e.g., E. coli, Yeast) ProteinPurification Recombinant Protein Purification HeterologousExpression->ProteinPurification EnzymeAssay Enzyme Assay with Substrate ProteinPurification->EnzymeAssay ProductAnalysis Product Identification (GC-MS, LC-MS) EnzymeAssay->ProductAnalysis TransientExpression Transient Expression in N. benthamiana MetaboliteExtraction Metabolite Extraction from Leaves TransientExpression->MetaboliteExtraction MetaboliteAnalysis Metabolite Analysis (GC-MS, LC-MS) MetaboliteExtraction->MetaboliteAnalysis

Caption: Workflow for enzyme functional characterization.

Protocol for In Vitro Assay (Example: Germacrene A Synthase):

  • Protein Expression and Purification: Express the candidate GAS gene in E. coli and purify the recombinant protein using affinity chromatography.

  • Enzyme Assay: Incubate the purified enzyme with farnesyl pyrophosphate in a suitable buffer.

  • Product Extraction: Extract the reaction products with an organic solvent (e.g., hexane).

  • Product Analysis: Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the formation of germacrene A.

Protocol for In Vivo Assay (Example: Cytochrome P450s):

  • Agroinfiltration: Co-infiltrate Nicotiana benthamiana leaves with Agrobacterium tumefaciens carrying expression vectors for the upstream pathway enzymes (e.g., GAS, GAO) and the candidate P450.

  • Metabolite Extraction: Harvest the infiltrated leaves after several days and extract the metabolites using an appropriate solvent (e.g., ethyl acetate).

  • Metabolite Analysis: Analyze the extracts by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the expected hydroxylated or modified products.

Conclusion and Future Directions

The proposed biosynthetic pathway of this compound in Elephantopus scaber provides a solid framework for future research. The immediate priorities should be the identification and functional characterization of the specific terpene synthase and cytochrome P450 enzymes involved in this pathway, particularly the enzymes responsible for the post-costunolide modifications. A combination of transcriptomics, gene cloning, and heterologous expression will be instrumental in achieving this. Elucidation of the complete pathway will not only advance our fundamental understanding of sesquiterpene lactone biosynthesis but also open avenues for the metabolic engineering of this compound and novel analogs with enhanced therapeutic properties. The development of a robust microbial or plant-based production platform for this compound is a long-term goal that will be greatly facilitated by the detailed molecular knowledge of its biosynthesis.

References

Investigating the Anti-inflammatory Pathways of Isoscabertopin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the anti-inflammatory pathways of Isoscabertopin is limited in publicly available scientific literature. This guide synthesizes information from studies on closely related sesquiterpene lactones isolated from Elephantopus scaber, such as Isodeoxyelephantopin and Scabertopin, to infer the potential mechanisms of action of this compound. The experimental protocols and quantitative data presented are based on methodologies used for these related compounds and should be adapted and validated specifically for this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic inflammation is implicated in the pathophysiology of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a significant focus of drug discovery.

This compound, a sesquiterpene lactone found in the medicinal plant Elephantopus scaber, represents a promising candidate for anti-inflammatory drug development. Compounds isolated from Elephantopus scaber have demonstrated significant anti-inflammatory properties in preclinical studies.[1] This technical guide provides an in-depth overview of the putative anti-inflammatory pathways of this compound, drawing upon the current understanding of related compounds from the same plant. The primary focus is on the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central to the inflammatory response.

Core Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of sesquiterpene lactones from Elephantopus scaber are primarily attributed to their ability to modulate key signaling pathways involved in the expression of pro-inflammatory mediators.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, regulating the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and initiate gene transcription.

Compounds from Elephantopus scaber are thought to inhibit the NF-κB pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkappaB IκBα IKK->IkappaB p NFkappaB NF-κB (p65/p50) p_IkappaB p-IκBα NFkappaB_nuc NF-κB (p65/p50) NFkappaB->NFkappaB_nuc Translocation Proteasome Proteasome p_IkappaB->Proteasome Degradation This compound This compound (inferred) This compound->IKK Inhibition DNA DNA NFkappaB_nuc->DNA Pro_inflammatory_genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes

Inhibition of the NF-κB signaling pathway by this compound (inferred).

The MAPK Signaling Pathway

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial regulators of cellular responses to a variety of stimuli, including inflammation.[2] The activation of these kinases, particularly p38 and JNK, is associated with the production of pro-inflammatory cytokines and mediators. Sesquiterpene lactones from Elephantopus scaber have been shown to inhibit the phosphorylation of p38 MAPK, thereby suppressing downstream inflammatory events.[2]

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs p38 p38 MKKs->p38 p JNK JNK MKKs->JNK p AP1 AP-1 p38->AP1 JNK->AP1 Pro_inflammatory_genes Pro-inflammatory Gene Transcription AP1->Pro_inflammatory_genes This compound This compound (inferred) This compound->p38 Inhibition of Phosphorylation

Inhibition of the p38 MAPK pathway by this compound (inferred).

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-inflammatory effects of compounds and extracts from Elephantopus scaber.

Compound/ExtractAssayCell LineIC50 ValueReference
Ethyl acetate (B1210297) fraction of E. scaberDPPH radical scavenging-69.70 ± 0.01 µg/mL[2]
Ethyl acetate fraction of E. scaberSuperoxide anion scavenging-3.79 ± 0.16 µg/mL[2]
ScabertopinCell viabilityJ82, T24, RT4, 5637 (bladder cancer)~20 µM (24h)
ScabertopinCell viabilitySV-HUC-1 (normal ureteral)59.42 µM (24h)
IsodeoxyelephantopinCell viabilityA549 (lung carcinoma)10.46 µg/mL
IsodeoxyelephantopinCell viabilityT47D (breast cancer)1.3 µg/mL
TreatmentInflammatory MediatorCell LineInhibition/ReductionReference
Deoxyelephantopin & IsodeoxyelephantopinNF-κB activationVariousInhibition of IκB-α degradation
Ethyl acetate fraction of E. scaberNO, iNOS, COX-2, PGE₂, IL-1β, TNF-αBV-2 microgliaSignificant mitigation
Ethanolic extract of E. scaberHRBC membrane stabilizationHuman Red Blood Cells99.04% protection at 100 mg/mL

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments used to investigate anti-inflammatory pathways.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Plating: For experiments, cells are seeded in appropriate plates (e.g., 96-well for Griess assay, 6-well for Western blot and qPCR) to reach 80-90% confluency at the time of treatment.

  • Treatment: Cells are typically pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable product of NO, in the cell culture supernatant.

  • Sample Collection: After cell treatment, collect the culture supernatant.

  • Griess Reagent Preparation: The Griess reagent is typically a two-part solution:

  • Reaction: In a 96-well plate, add 50-100 µL of cell supernatant and an equal volume of the mixed Griess reagent to each well.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Measurement: Measure the absorbance at 540-550 nm using a microplate reader.

  • Quantification: The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

  • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.

  • Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB), which will be converted by HRP to produce a colored product.

  • Stopping Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Measurement: Measure the absorbance at 450 nm.

  • Quantification: The cytokine concentration is determined from a standard curve.

Protein Expression Analysis (Western Blot)

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways, such as p-p65, p65, p-IκBα, and IκBα.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.

mRNA Expression Analysis (RT-qPCR)

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the mRNA expression levels of pro-inflammatory genes like iNOS and COX-2.

  • RNA Isolation: Extract total RNA from the treated cells using a suitable kit (e.g., TRIzol).

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.

  • qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers for the target genes (iNOS, COX-2) and a reference gene (e.g., GAPDH or β-actin), and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.

Conclusion and Future Directions

The available evidence on related sesquiterpene lactones from Elephantopus scaber strongly suggests that this compound possesses significant anti-inflammatory properties. The primary mechanisms of action are likely the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key pro-inflammatory mediators.

For drug development professionals and researchers, the following steps are crucial to advance the investigation of this compound:

  • Isolation and Purification: Develop robust methods for the isolation and purification of this compound from Elephantopus scaber to obtain sufficient quantities for comprehensive biological evaluation.

  • In Vitro Validation: Conduct detailed in vitro studies to confirm the inhibitory effects of pure this compound on the NF-κB and MAPK pathways in relevant cell models (e.g., macrophages, endothelial cells). This should include determining IC50 values for the inhibition of various inflammatory markers.

  • In Vivo Efficacy: Evaluate the anti-inflammatory efficacy of this compound in established animal models of inflammatory diseases.

  • Pharmacokinetic and Toxicological Profiling: Characterize the absorption, distribution, metabolism, and excretion (ADME) properties and assess the safety profile of this compound.

By systematically addressing these research areas, the full therapeutic potential of this compound as a novel anti-inflammatory agent can be elucidated, paving the way for its potential clinical development.

References

Pharmacokinetics and Bioavailability of Isoscabertopin: A Review of the Current Landscape

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals exploring the therapeutic potential of Isoscabertopin will find a notable absence of comprehensive pharmacokinetic and bioavailability data in the current scientific literature. Despite its identification as a bioactive sesquiterpene lactone isolated from Elephantopus scaber, detailed in vivo studies to characterize its absorption, distribution, metabolism, and excretion (ADME) profile have not been published. This technical guide summarizes the existing knowledge on this compound and highlights the critical need for pharmacokinetic studies to advance its development as a potential therapeutic agent.

Current State of Research

This compound is a known constituent of Elephantopus scaber, a plant with a history of use in traditional medicine.[1][2][3] Scientific interest in this compound and related sesquiterpene lactones, such as scabertopin (B1632464) and deoxyelephantopin, stems from their demonstrated biological activities in preclinical research.[2][4][5][6][7][8]

In vitro studies have indicated that this compound possesses antitumor and antimicrobial properties. For instance, its activity against various cancer cell lines has been reported, although in some cases, its effect was considered relatively weak compared to other sesquiterpene lactones from the same plant.[5] Additionally, its potential as an antimicrobial agent has been noted.[9][10][11]

However, a thorough review of published research reveals a significant gap in the understanding of how this compound behaves in a biological system. There are no available data on its oral bioavailability, maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), or elimination half-life.

The Need for Pharmacokinetic and Bioavailability Studies

The progression of this compound from a compound of interest to a viable clinical candidate is fundamentally dependent on a comprehensive understanding of its pharmacokinetic profile. Such studies are essential to:

  • Determine Dosage and Administration Routes: Understanding the extent and rate of absorption is crucial for establishing effective dosing regimens and selecting the most appropriate route of administration.

  • Assess Systemic Exposure: Quantifying the amount of this compound that reaches the systemic circulation is vital for correlating administered doses with therapeutic effects and potential toxicities.

  • Investigate Metabolic Pathways: Identifying how and where this compound is metabolized will provide insights into its potential for drug-drug interactions and the formation of active or inactive metabolites.

  • Characterize Elimination Routes: Understanding how the compound is cleared from the body is critical for predicting its accumulation potential and for dose adjustments in specific patient populations (e.g., those with renal or hepatic impairment).

Experimental Approaches for Future Research

To address the current knowledge gap, a series of preclinical pharmacokinetic studies would be required. A general workflow for such an investigation is outlined below.

Caption: A generalized workflow for the preclinical pharmacokinetic evaluation of a novel compound like this compound.

Experimental Protocols:

  • Analytical Method Development: A sensitive and specific analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), would need to be developed and validated for the quantification of this compound in biological matrices (e.g., plasma, urine, feces).

  • In Vitro ADME Assays: Preliminary assessment of metabolic stability using liver microsomes and cell permeability assays (e.g., Caco-2) can provide early insights into the compound's likely in vivo behavior.

  • In Vivo Pharmacokinetic Studies: Animal models, such as rodents, would be administered a single dose of this compound via both intravenous (IV) and oral (PO) routes. Blood samples would be collected at various time points, and the plasma concentrations of this compound would be measured.

  • Data Analysis: The resulting plasma concentration-time data would be used to calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, Cmax, Tmax, and AUC. The absolute bioavailability would be determined by comparing the AUC from the oral dose to the AUC from the IV dose.

Conclusion

While this compound has been identified as a natural product with potential therapeutic activities, the absence of pharmacokinetic and bioavailability data is a major impediment to its further development. The scientific community is encouraged to undertake the necessary in vivo studies to characterize the ADME profile of this compound. Such data are indispensable for establishing a foundation for future efficacy and safety studies and for ultimately determining the clinical viability of this compound. Without this critical information, the true therapeutic potential of this compound will remain unevaluated.

References

An In-depth Technical Guide on Isoscabertopin Derivatives and Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of isoscabertopin (B1632435) and its related derivatives, focusing on their anti-cancer and anti-inflammatory properties. This document summarizes key quantitative data, details experimental methodologies for relevant biological assays, and visualizes the associated signaling pathways.

Introduction

This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. Isolated from plants of the Elephantopus genus, this compound and its derivatives have garnered significant interest in the scientific community for their potential as therapeutic agents. This guide will delve into the cytotoxic and anti-inflammatory effects of these compounds, providing researchers and drug development professionals with a detailed resource to inform further investigation.

Biological Activities of this compound and Its Derivatives

The primary biological activities of interest for this compound and its related compounds are their cytotoxic effects against cancer cells and their anti-inflammatory properties.

Scabertopin (B1632464), a closely related analogue of this compound, has demonstrated significant cytotoxic activity against a panel of human bladder cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below. Notably, scabertopin exhibited greater potency against cancer cell lines compared to a non-cancerous human ureteral epithelial immortalized cell line (SV-HUC-1), suggesting a degree of selectivity.[1][2][3]

Table 1: Cytotoxicity of Scabertopin against Human Bladder Cancer Cell Lines

Cell LineCell Type24h IC50 (µM)48h IC50 (µM)
J82Bladder Carcinoma~20~18
T24Bladder Carcinoma~20~18
RT4Bladder Carcinoma~20~18
5637Bladder Carcinoma~20~18
SV-HUC-1Normal Ureteral Epithelium59.4255.84

Data sourced from studies on scabertopin, a related sesquiterpene lactone.[1][3]

Table 2: Anti-inflammatory Activity of Phenolic Acids from Elephantopus scaber

CompoundIC50 for NO Inhibition (µM)
Ethyl 3,3',4,4'-tetrahydroxy-δ-truxinate11.85 - 20.62
3-O-p-coumaroyl-4-O-caffeoyl quinic acid methyl esterNot specified
Known Compound 411.85 - 20.62
Known Compound 511.85 - 20.62

Data represents the inhibitory activity of compounds isolated from Elephantopus scaber on NO production.[1]

Signaling Pathways Modulated by this compound Derivatives

The biological effects of this compound and related sesquiterpene lactones are mediated through their interaction with various cellular signaling pathways. Key pathways implicated in their anticancer and anti-inflammatory activities include the NF-κB, STAT3, and apoptosis pathways. Additionally, the FAK/PI3K/Akt pathway has been identified as a target in the inhibition of cancer cell migration and invasion.

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response and cell survival. This compound derivatives have been suggested to exert their anti-inflammatory effects by inhibiting the activation of NF-κB. This inhibition prevents the transcription of pro-inflammatory genes.

NF_kB_Pathway NF-κB Signaling Pathway cluster_NFkB_IkB Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB NFkB_Active Active NF-κB IkB->NFkB_Active Degradation & Release Nucleus Nucleus NFkB_Active->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->ProInflammatory_Genes Induces This compound This compound Derivatives This compound->IKK Inhibits STAT3_Pathway STAT3 Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates to Target_Genes Target Gene Transcription (e.g., Cyclin D1, Bcl-xL) Nucleus->Target_Genes Induces This compound This compound Derivatives This compound->JAK Inhibits Apoptosis_Pathway Intrinsic Apoptosis Pathway This compound This compound Derivatives Bax Bax This compound->Bax Activates Bcl2 Bcl-2 This compound->Bcl2 Inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Bax->Mitochondrion Promotes release of Bcl2->Bax Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Apoptosome->Caspase9 Activates FAK_PI3K_Akt_Pathway FAK/PI3K/Akt Signaling Pathway ECM Extracellular Matrix (ECM) Integrin Integrin ECM->Integrin Activates FAK FAK Integrin->FAK Activates PI3K PI3K FAK->PI3K Activates Akt Akt PI3K->Akt Activates MMP9 MMP-9 Akt->MMP9 Upregulates Migration_Invasion Cell Migration & Invasion MMP9->Migration_Invasion Promotes This compound This compound Derivatives This compound->FAK Inhibits MTT_Assay_Workflow MTT Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add this compound derivatives at various concentrations incubate1->add_compound incubate2 Incubate for 24-48h add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer incubate4 Incubate overnight add_solubilizer->incubate4 read_absorbance Read absorbance at 570 nm incubate4->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end Griess_Assay_Workflow Griess Assay Workflow start Start seed_macrophages Seed macrophages (e.g., RAW 264.7) in a 96-well plate start->seed_macrophages incubate1 Incubate for 24h seed_macrophages->incubate1 pretreat Pre-treat with This compound derivatives incubate1->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate2 Incubate for 24h stimulate->incubate2 collect_supernatant Collect cell culture supernatant incubate2->collect_supernatant add_griess_reagent Add Griess Reagent to supernatant collect_supernatant->add_griess_reagent incubate3 Incubate for 10-15 minutes at room temp add_griess_reagent->incubate3 read_absorbance Read absorbance at 540 nm incubate3->read_absorbance calculate_inhibition Calculate % NO inhibition and IC50 read_absorbance->calculate_inhibition end End calculate_inhibition->end ELISA_Workflow Sandwich ELISA Workflow start Start coat_plate Coat plate with capture antibody start->coat_plate wash1 Wash coat_plate->wash1 block Block non-specific binding sites wash1->block wash2 Wash block->wash2 add_sample Add standards and cell culture supernatants wash2->add_sample wash3 Wash add_sample->wash3 add_detection_ab Add biotinylated detection antibody wash3->add_detection_ab wash4 Wash add_detection_ab->wash4 add_enzyme Add enzyme-conjugated streptavidin wash4->add_enzyme wash5 Wash add_enzyme->wash5 add_substrate Add substrate wash5->add_substrate stop_reaction Stop reaction add_substrate->stop_reaction read_absorbance Read absorbance stop_reaction->read_absorbance calculate_concentration Calculate cytokine concentration read_absorbance->calculate_concentration end End calculate_concentration->end

References

Cytotoxicity Profile of Isoscabertopin: A Selective Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoscabertopin, a sesquiterpene lactone isolated from the medicinal plant Elephantopus scaber L., has demonstrated significant potential as a selective anti-cancer agent. This technical guide provides a comprehensive overview of the cytotoxicity profile of this compound and its closely related compounds, highlighting its differential effects on normal versus cancerous cell lines. Drawing upon available research, this document details the experimental protocols for assessing its cytotoxic effects and elucidates the potential signaling pathways involved in its mechanism of action. The data presented herein, including IC50 values for the related compound Scabertopin, suggests a favorable therapeutic window for this compound, making it a promising candidate for further preclinical and clinical development.

Introduction

The quest for novel anti-cancer agents with high efficacy and minimal side effects is a paramount objective in oncological research. Natural products, with their vast structural diversity, have historically been a rich source of therapeutic leads. Sesquiterpene lactones, a class of secondary metabolites found in various plant families, are recognized for their broad spectrum of biological activities, including potent anti-tumor effects. This compound, derived from Elephantopus scaber, belongs to this promising class of compounds. This guide synthesizes the current understanding of this compound's cytotoxicity, with a focus on its selectivity for cancer cells over normal cells, providing a foundational resource for researchers in the field.

Cytotoxicity Data: this compound and Related Compounds

While specific quantitative cytotoxicity data for this compound is limited in publicly available literature, the cytotoxic profile of a closely related sesquiterpene lactone, Scabertopin, also isolated from Elephantopus scaber, provides valuable insights. Studies have demonstrated that Scabertopin exhibits significant and selective cytotoxicity against various cancer cell lines while being considerably less toxic to normal human cells.

Table 1: Comparative IC50 Values of Scabertopin in Bladder Cancer and Normal Cell Lines

Cell LineCell Type24h IC50 (µM)48h IC50 (µM)
J82Bladder Cancer~20~18
T24Bladder Cancer~20~18
RT4Bladder Cancer~20~18
5637Bladder Cancer~20~18
SV-HUC-1Normal Human Ureteral Epithelial59.4255.84

Data sourced from a study on Scabertopin's effect on bladder cancer cells, indicating a significantly higher concentration is required to inhibit normal cells compared to cancer cells[1].

Furthermore, qualitative and mechanistic studies on other related sesquiterpene lactones from Elephantopus scaber, such as Deoxyelephantopin (DET) and Isodeoxyelephantopin (IDET), consistently report selective cytotoxicity towards cancer cells. For instance, DET showed significantly less cytotoxicity against normal human peripheral blood lymphocytes and normal colon cells (CCD841CoN) compared to various cancer cell lines[2]. This body of evidence strongly suggests that this compound is likely to share this characteristic of selective cytotoxicity.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anti-cancer activity of this compound and its related compounds is primarily attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.

Apoptosis Induction

This compound is believed to trigger apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the modulation of key regulatory proteins, including the Bcl-2 family and caspases.

  • Bcl-2 Family Proteins: These proteins are critical regulators of the mitochondrial apoptotic pathway. Pro-apoptotic members like Bax and Bak are upregulated, while anti-apoptotic members like Bcl-2 and Bcl-xL are downregulated by this compound-related compounds. This shift in balance leads to the release of cytochrome c from the mitochondria into the cytoplasm[3][4][5].

  • Caspase Activation: The released cytochrome c activates a cascade of caspases, which are the executioners of apoptosis. Initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) are activated, leading to the cleavage of cellular substrates and ultimately, cell death.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound and its analogs have been shown to arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation. This is often achieved by modulating the expression and activity of cyclins and cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.

Signaling Pathways

The following diagrams illustrate the putative signaling pathways through which this compound exerts its cytotoxic effects, based on the known mechanisms of related compounds.

This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondria ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Cytochrome_c Cytochrome c release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic Apoptosis Pathway Induced by this compound.

This compound This compound CDKs ↓ Cyclin-Dependent Kinases (CDKs) This compound->CDKs Cyclins ↓ Cyclins This compound->Cyclins CellCycle Cell Cycle Progression G2M_Arrest G2/M Phase Arrest CellCycle->G2M_Arrest CDKs->CellCycle Cyclins->CellCycle Proliferation ↓ Cell Proliferation G2M_Arrest->Proliferation

Caption: this compound-Induced Cell Cycle Arrest.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cytotoxicity of this compound.

Cell Culture
  • Cell Lines: A panel of human cancer cell lines (e.g., J82, T24, RT4, 5637 for bladder cancer) and normal human cell lines (e.g., SV-HUC-1) should be used.

  • Culture Conditions: Cells should be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays
  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

  • Sample Collection: After treating the cells with this compound as described for the MTT assay, collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control (cells lysed with a lysis buffer).

Apoptosis Assays
  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) can be quantified.

  • Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Start Start: Cell Culture Treatment This compound Treatment Start->Treatment MTT MTT Assay Treatment->MTT LDH LDH Assay Treatment->LDH AnnexinV Annexin V/PI Staining Treatment->AnnexinV WesternBlot Western Blot Treatment->WesternBlot Cytotoxicity Assess Cytotoxicity (IC50) MTT->Cytotoxicity LDH->Cytotoxicity Apoptosis Assess Apoptosis AnnexinV->Apoptosis Mechanism Elucidate Mechanism WesternBlot->Mechanism

Caption: Experimental Workflow for Cytotoxicity Profiling.

Conclusion and Future Directions

The available evidence strongly supports the potential of this compound as a selective anti-cancer agent. Data from the closely related compound Scabertopin demonstrates a significant therapeutic window, with much higher concentrations needed to affect normal cells compared to cancer cells. The proposed mechanisms of action, including the induction of apoptosis and cell cycle arrest, are consistent with the profiles of other promising natural product-derived anti-cancer compounds.

To further advance the development of this compound, future research should focus on:

  • Comprehensive IC50 Profiling: Determining the IC50 values of pure this compound across a wide panel of cancer cell lines and a diverse set of normal human cell lines.

  • In-depth Mechanistic Studies: Elucidating the specific molecular targets of this compound and confirming its effects on the Bcl-2 family, caspases, and cell cycle regulatory proteins.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the anti-tumor efficacy and safety profile of this compound in preclinical animal models.

This technical guide provides a solid foundation for researchers to build upon, with the ultimate goal of translating the promise of this compound into a tangible therapeutic for cancer patients.

References

In Vivo Efficacy of Isoscabertopin and Related Sesquiterpene Lactones in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoscabertopin, a sesquiterpene lactone isolated from the medicinal plant Elephantopus scaber, has garnered interest for its potential anti-tumor properties. While comprehensive in vivo efficacy data for this compound in animal models remains limited in publicly accessible literature, significant research has been conducted on its closely related structural analog, Deoxyelephantopin (DET), also derived from E. scaber. This technical guide provides an in-depth overview of the available in vivo data on DET as a surrogate to infer the potential efficacy of this compound, alongside detailed experimental protocols and an exploration of the implicated signaling pathways. This information is intended to guide further research and drug development efforts in this area.

One study that evaluated four sesquiterpene lactones from Elephantopus scaber, including this compound (referred to as ES-3), noted that its in vitro effect on the growth of tested cancer cell lines was relatively weak compared to other compounds from the same plant, such as Deoxyelephantopin (ES-4)[1]. This may explain the current scarcity of extensive in vivo animal studies specifically focused on this compound.

Quantitative Data on In Vivo Efficacy of Deoxyelephantopin (DET)

The following tables summarize the quantitative data from key in vivo studies on Deoxyelephantopin, demonstrating its anti-tumor efficacy in various animal models.

Table 1: In Vivo Efficacy of Deoxyelephantopin in a Breast Cancer Xenograft Model

Animal ModelCell LineTreatmentDosageAdministration RouteTumor Growth InhibitionReference
Nude MiceMDA-MB-231DeoxyelephantopinNot SpecifiedNot SpecifiedSignificantly inhibited tumor growth[2]

Table 2: In Vivo Efficacy of Deoxyelephantopin in a Colon Cancer Xenograft Model

Animal ModelCell LineTreatmentDosageAdministration RouteOutcomeReference
Not SpecifiedNot SpecifiedDeoxyelephantopinNot SpecifiedNot SpecifiedSignificant inhibition of colon cancer growth without obvious organ toxicity[3]

Table 3: In Vivo Efficacy of Deoxyelephantopin in a Melanoma Lung Metastasis Model

Animal ModelCell LineTreatmentDosageAdministration RouteOutcomeReference
NOD/SCID MiceA375LM5IF4g/LucDeoxyelephantopinNot SpecifiedNot SpecifiedInhibited lung metastasis[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are generalized experimental protocols based on the available literature for in vivo studies of sesquiterpene lactones from Elephantopus scaber.

General Xenograft Tumor Model Protocol

This protocol outlines the establishment of a xenograft model to assess the in vivo anti-tumor activity of compounds like Deoxyelephantopin.

experimental_workflow cluster_cell_culture Cell Culture and Preparation cluster_animal_model Animal Model and Tumor Implantation cluster_treatment Treatment Protocol cluster_endpoint Endpoint Analysis cell_culture Cancer Cell Line Culture (e.g., MDA-MB-231, HCT116) harvesting Cell Harvesting and Counting cell_culture->harvesting suspension Resuspension in Matrigel/PBS harvesting->suspension implantation Subcutaneous or Orthotopic Injection of Cells suspension->implantation Injection animal_model Immunocompromised Mice (e.g., Nude, NOD/SCID) animal_model->implantation tumor_growth Tumor Growth Monitoring (Calipers, Imaging) implantation->tumor_growth randomization Randomization into Control and Treatment Groups tumor_growth->randomization Tumors reach palpable size treatment Drug Administration (e.g., Intraperitoneal, Oral Gavage) randomization->treatment monitoring Monitor Animal Health and Body Weight treatment->monitoring euthanasia Euthanasia at Study Endpoint monitoring->euthanasia Predefined endpoint criteria met tumor_excision Tumor Excision and Measurement euthanasia->tumor_excision histology Histological and Immunohistochemical Analysis tumor_excision->histology NFkB_pathway TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK IKK Complex TNFR->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB Nucleus Nucleus NF-κB->Nucleus translocates to Gene Transcription Pro-survival and Pro-inflammatory Genes (Bcl-2, MMP-9, VEGF) Nucleus->Gene Transcription initiates Deoxyelephantopin Deoxyelephantopin Deoxyelephantopin->IKK inhibits apoptosis_cell_cycle cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest Deoxyelephantopin Deoxyelephantopin ROS Increased ROS Production Deoxyelephantopin->ROS G2/M Phase G2/M Phase Arrest Deoxyelephantopin->G2/M Phase Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Cyclin B1/CDK1 Downregulation of Cyclin B1/CDK1 G2/M Phase->Cyclin B1/CDK1 Cell Proliferation Inhibition of Cell Proliferation Cyclin B1/CDK1->Cell Proliferation

References

Unveiling the Molecular Intricacies of Isoscabertopin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoscabertopin, a sesquiterpene lactone, belongs to a class of natural products that have garnered significant attention for their potential anti-tumor activities. While direct and extensive research on this compound's molecular targets remains nascent, studies on closely related analogues, such as Isodeoxyelephantopin (IDOE) and Deoxyelephantopin (DET), provide a strong predictive framework for its mechanism of action. This technical guide synthesizes the current understanding of the probable molecular targets of this compound, drawing evidence from its chemical congeners. It aims to provide researchers with a foundational understanding to guide future investigations into this promising compound.

Disclaimer: The majority of the experimental data and mechanistic insights presented in this document are derived from studies on Isodeoxyelephantopin (IDOE) and Deoxyelephantopin (DET), close structural analogues of this compound. While it is hypothesized that this compound shares a similar pharmacological profile, direct experimental validation is required.

Core Molecular Targets and Signaling Pathways

Based on the activities of its analogues, this compound is predicted to exert its anti-tumor effects by modulating key signaling pathways that are often dysregulated in cancer: STAT3 and NF-κB signaling. These pathways are central to tumor cell proliferation, survival, and inflammation.

Inhibition of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide variety of human cancers and plays a pivotal role in tumor progression. The inhibition of STAT3 phosphorylation is considered a vital anti-tumor mechanism for sesquiterpene lactones.

Postulated Mechanism: this compound likely inhibits the phosphorylation of STAT3, thereby preventing its dimerization, nuclear translocation, and subsequent transcriptional activation of target genes involved in cell survival and proliferation, such as Bcl-2.

STAT3_Inhibition This compound This compound STAT3 STAT3 This compound->STAT3 Inhibits Phosphorylation pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation Dimerization Dimerization pSTAT3->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Expression Target Gene Expression (e.g., Bcl-2) Nuclear_Translocation->Gene_Expression Apoptosis_Inhibition Inhibition of Apoptosis Gene_Expression->Apoptosis_Inhibition

Caption: Postulated inhibition of the STAT3 signaling pathway by this compound.

Modulation of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) pathway is another critical regulator of genes involved in inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers.

Postulated Mechanism: this compound is hypothesized to inhibit the NF-κB signaling pathway. This could occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This would lead to the sequestration of NF-κB in the cytoplasm, preventing its nuclear translocation and the transcription of pro-survival genes.

NFkB_Inhibition This compound This compound IKK IKK This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa_p p-IκBα IkBa->IkBa_p Proteasome Proteasomal Degradation IkBa_p->Proteasome NFkB_active Active NF-κB Proteasome->NFkB_active Releases Nuclear_Translocation Nuclear Translocation NFkB_active->Nuclear_Translocation Gene_Expression Target Gene Expression (Anti-apoptotic) Nuclear_Translocation->Gene_Expression

Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound.

Cellular Effects

The inhibition of these key signaling pathways is expected to manifest in distinct cellular outcomes, primarily cell cycle arrest and apoptosis.

Induction of Cell Cycle Arrest

Studies on related compounds suggest that this compound likely induces cell cycle arrest, preventing cancer cells from progressing through the division cycle. The specific phase of arrest (e.g., G2/M or S phase) may be cell-type dependent.

Triggering of Apoptosis

By downregulating anti-apoptotic proteins (e.g., Bcl-2) and potentially activating pro-apoptotic pathways, this compound is expected to induce programmed cell death in cancer cells.

Quantitative Data Summary

As of the date of this document, specific quantitative data for this compound (e.g., IC50 values for cytotoxicity or enzyme inhibition) are not available in the public domain. The following table provides a template for how such data, once generated, should be presented.

Assay Type Cell Line / Target This compound IC50 (µM) Reference Compound IC50 (µM) Reference
Cell Viabilitye.g., MCF-7Data not availablee.g., DoxorubicinTo be determined
Cell Viabilitye.g., A549Data not availablee.g., DoxorubicinTo be determined
STAT3 PhosphorylationIn vitro kinase assayData not availablee.g., StatticTo be determined
NF-κB ReporterHEK293TData not availablee.g., Bay 11-7082To be determined

Detailed Experimental Protocols

The following are detailed, standardized protocols for key experiments that would be essential for elucidating the molecular targets of this compound.

Western Blot for STAT3 Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of STAT3.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-231 or BT-549) and allow them to adhere overnight. Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (p-STAT3, STAT3) F->G H Secondary Antibody Incubation G->H I ECL Detection H->I J J I->J Quantification & Analysis

Caption: Experimental workflow for Western blot analysis of STAT3 phosphorylation.

NF-κB Luciferase Reporter Assay

Objective: To measure the effect of this compound on NF-κB transcriptional activity.

Methodology:

  • Cell Transfection: Co-transfect HEK293T cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.

  • Cell Plating and Treatment: Plate the transfected cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • NF-κB Activation: Stimulate the cells with an NF-κB activator, such as TNF-α (20 ng/mL), for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Calculate the fold change in NF-κB activity relative to the stimulated control.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

  • Cell Treatment: Treat cancer cells with this compound at various concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

  • Cell Treatment: Treat cells with this compound for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion and Future Directions

While the direct molecular targets of this compound are yet to be definitively identified, the evidence from its structural analogues strongly suggests that it functions as a potent anti-tumor agent by targeting the STAT3 and NF-κB signaling pathways, leading to cell cycle arrest and apoptosis. The experimental protocols provided in this guide offer a clear roadmap for researchers to systematically investigate and validate these hypothesized mechanisms. Future research should focus on generating specific quantitative data for this compound to confirm its therapeutic potential and to provide a solid foundation for further preclinical and clinical development.

Methodological & Application

Application Notes and Protocols for the Extraction of Isoscabertopin from Elephantopus scaber

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the extraction, isolation, and purification of isoscabertopin (B1632435), a sesquiterpene lactone with potential therapeutic applications, from the whole plant of Elephantopus scaber. The methodologies described are based on established phytochemical procedures for this plant species.

Introduction

Elephantopus scaber L., a member of the Asteraceae family, is a traditional medicinal herb known to contain various bioactive compounds. Among these are sesquiterpene lactones, such as deoxyelephantopin (B1239436) and this compound, which have demonstrated significant anti-inflammatory and anticancer properties.[1][2] this compound, in particular, is a compound of interest for further pharmacological investigation. This protocol outlines a systematic approach to extract and isolate this compound for research and drug development purposes. The ethyl acetate (B1210297) fraction of an ethanolic extract of the plant is a rich source of these sesquiterpene lactones.[3][4]

Quantitative Data Summary

The following table summarizes the yields from a typical extraction and fractionation process starting with 4.0 kg of dried Elephantopus scaber plant material. It is important to note that the final yield of pure this compound is not explicitly reported in the literature and will vary depending on the specific plant material and the efficiency of the purification techniques employed.

Extraction/Fractionation StepStarting Material (kg)ProductYield (g)Percentage Yield (%)
Ethanolic Extraction4.0Crude Ethanolic Extract372.49.31
Solvent Partitioning372.4 g Crude ExtractPetroleum Ether Fraction169.445.5
Chloroform (B151607) Fraction33.89.1
Ethyl Acetate Fraction 46.9 12.6
n-Butanol Fraction122.332.8

Data extrapolated from a study by Wang et al. (2014) where this compound was isolated from the ethyl acetate fraction.[5]

Experimental Protocols

This section details the step-by-step methodology for the extraction and isolation of this compound.

Plant Material Preparation and Extraction
  • Plant Material Collection and Preparation :

    • Collect the whole plant of Elephantopus scaber.

    • Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

    • Grind the dried plant material into a coarse powder.

  • Ethanolic Extraction :

    • Place 4.0 kg of the powdered plant material in a large-scale Soxhlet extractor or a suitable vessel for maceration.

    • Extract the powder with a 90:10 mixture of ethanol (B145695) and water at reflux for 3 hours. Repeat the extraction process three times with fresh solvent.

    • Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a dark brown, viscous crude extract.

Fractionation of the Crude Extract
  • Solvent-Solvent Partitioning :

    • Suspend the crude ethanolic extract (approx. 372.4 g) in 3 liters of distilled water.

    • Perform sequential liquid-liquid partitioning in a large separatory funnel with the following solvents:

      • Petroleum Ether (3 x 3 L)

      • Chloroform (2 x 3 L)

      • Ethyl Acetate (3 x 3 L)

      • n-Butanol (3 x 3 L)

    • Collect each solvent fraction separately. The ethyl acetate fraction is expected to be enriched with this compound.

    • Concentrate the ethyl acetate fraction to dryness under reduced pressure.

Isolation and Purification of this compound
  • Silica (B1680970) Gel Column Chromatography :

    • Prepare a silica gel (100-200 mesh) column packed in a suitable solvent such as chloroform or a mixture of petroleum ether and ethyl acetate.

    • Dissolve the dried ethyl acetate fraction (approx. 46.9 g) in a minimal amount of chloroform or the initial mobile phase.

    • Load the sample onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol. Alternatively, a gradient of petroleum ether and ethyl acetate can be used.

    • Collect fractions of a suitable volume (e.g., 20-30 mL).

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol 9:1 or petroleum ether:ethyl acetate 7:3). Visualize the spots under UV light or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

    • Pool the fractions that show a similar TLC profile corresponding to sesquiterpene lactones.

  • Further Purification (if necessary) :

    • For higher purity, the pooled fractions containing this compound may require further chromatographic separation.

    • Sephadex LH-20 Column Chromatography : This can be used to separate compounds based on molecular size and polarity. Elution is typically performed with methanol.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For final purification, reversed-phase HPLC is recommended.

      • Column : C18, semi-preparative or preparative scale.

      • Mobile Phase : A gradient of acetonitrile (B52724) and water is commonly used.

      • Detection : UV detector at a wavelength of approximately 210-220 nm.

    • Collect the peak corresponding to this compound and concentrate the solvent to obtain the pure compound.

Structure Elucidation

The structure of the isolated this compound should be confirmed using spectroscopic techniques such as:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR and ¹³C NMR for structural determination.

  • Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy : To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy : To observe electronic transitions.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Dried & Powdered Elephantopus scaber (4.0 kg) extraction Ethanolic Extraction (90% EtOH, reflux x 3) plant_material->extraction crude_extract Crude Ethanolic Extract (372.4 g) extraction->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning pet_ether Petroleum Ether Fraction partitioning->pet_ether chloroform Chloroform Fraction partitioning->chloroform et_acetate Ethyl Acetate Fraction (46.9 g) partitioning->et_acetate n_butanol n-Butanol Fraction partitioning->n_butanol silica_gel Silica Gel Column Chromatography et_acetate->silica_gel prep_hplc Preparative HPLC silica_gel->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound

Caption: Workflow for this compound Extraction.

Potential Signaling Pathway Inhibition by this compound: NF-κB Pathway

The ethyl acetate fraction of E. scaber, which contains this compound, has been shown to inhibit the NF-κB signaling pathway. This pathway is crucial in inflammation and cancer progression.

nfkb_pathway stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb_p Phosphorylation of IκBα ikk->ikb_p ikb_ub Ubiquitination & Degradation of IκBα ikb_p->ikb_ub nfkb_release Release of NF-κB (p65/p50) ikb_ub->nfkb_release nfkb_translocation Nuclear Translocation of NF-κB nfkb_release->nfkb_translocation nucleus Nucleus nfkb_translocation->nucleus gene_transcription Gene Transcription (Inflammation, Proliferation, Survival) nucleus->gene_transcription This compound This compound This compound->ikk Inhibition

Caption: Inhibition of the NF-κB Signaling Pathway.

Potential Signaling Pathway Induction by this compound: Apoptotic Pathway

Sesquiterpene lactones from E. scaber are known to induce apoptosis (programmed cell death) in cancer cells, a key mechanism for their anticancer activity.

apoptosis_pathway This compound This compound mitochondrion Mitochondrion This compound->mitochondrion Induction cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 (Initiator) apaf1->caspase9 Activation caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

Caption: Induction of the Mitochondrial Apoptotic Pathway.

References

Application Notes and Protocols for the Synthesis of Isoscabertopin and Related Germacranolide Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoscabertopin, a sesquiterpene lactone isolated from Elephantopus scaber, has demonstrated notable anti-tumor properties, making it a molecule of significant interest for medicinal chemistry and drug development.[1][2] As of the latest literature review, a complete total synthesis of this compound has not been reported. However, valuable synthetic knowledge can be gleaned from semi-synthetic studies on related germacranolide sesquiterpene lactones derived from natural sources and general methodologies for the construction of the germacranolide core. This document provides a summary of these synthetic approaches, offering protocols and strategic insights for researchers engaged in the synthesis of this compound and its analogues.

Chemical Structure and Properties of this compound

This compound is a germacrane-type sesquiterpene lactone with the following chemical properties:

PropertyValue
Molecular Formula C₂₀H₂₂O₆
Molecular Weight 358.39 g/mol
CAS Number 439923-16-7
Appearance White solid
Biological Activity Anti-tumor

Semi-Synthesis of Related Germacranolide Sesquiterpene Lactones from Elephantopus scaber

While a total synthesis of this compound is not available, researchers have successfully performed semi-syntheses starting from abundant, naturally occurring sesquiterpene lactones isolated from Elephantopus scaber. A common starting material for these semi-syntheses is Scabertopin. The general strategy involves the modification of the ester side chain to explore structure-activity relationships.

General Protocol for the Esterification of Scabertopin

The following protocol describes a general method for the derivatization of the hydroxyl group in Scabertopin and related structures.

Experimental Protocol:

  • Dissolution: Dissolve Scabertopin (1 equivalent) in anhydrous dichloromethane (B109758) (CH₂Cl₂).

  • Addition of Reagents: Add the desired carboxylic acid (1.2 equivalents), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) (1.5 equivalents), and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

  • Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired ester derivative.

Table 1: Examples of Semi-Synthetic Derivatives of Scabertopin

Starting MaterialR-COOHProductYield (%)
ScabertopinAcetic AcidScabertopin Acetate>90
ScabertopinBenzoic AcidScabertopin Benzoate85-95
ScabertopinCinnamic AcidScabertopin Cinnamate80-90

Note: Yields are approximate and may vary based on specific reaction conditions and scale.

Semisynthesis_Workflow Scabertopin Scabertopin Reaction Esterification (Room Temperature, 12-24h) Scabertopin->Reaction Reagents R-COOH, EDCI, DMAP in CH2Cl2 Reagents->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product Scabertopin Derivative Purification->Product

Caption: General workflow for the semi-synthesis of Scabertopin derivatives.

General Synthetic Strategies for the Germacranolide Core

The construction of the 10-membered ring of the germacranolide core is a significant challenge in the total synthesis of molecules like this compound. Several strategies have been developed for the synthesis of this key structural motif.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful tool for the formation of medium to large rings. This approach involves the synthesis of a diene precursor that can be cyclized using a ruthenium-based catalyst.

RCM_Strategy Acyclic_Diene Acyclic Diene Precursor Germacranolide_Core Germacranolide Core Acyclic_Diene->Germacranolide_Core RCM Grubbs_Catalyst Grubbs' Catalyst (Ru-based) Grubbs_Catalyst->Germacranolide_Core Ethylene Ethylene (byproduct) Germacranolide_Core->Ethylene releases

Caption: Ring-Closing Metathesis (RCM) approach to the germacranolide core.

Nozaki-Hiyama-Kishi (NHK) Reaction

The intramolecular Nozaki-Hiyama-Kishi (NHK) reaction is another effective method for the macrocyclization to form the 10-membered ring. This reaction involves the coupling of an aldehyde with a vinyl halide mediated by chromium(II) and nickel(II) salts.

NHK_Strategy Precursor Aldehyde-Vinyl Halide Precursor Cyclization Intramolecular NHK Reaction Precursor->Cyclization Reagents CrCl2, NiCl2 (cat.) DMF or DMSO Reagents->Cyclization Product Germacranolide Core (with secondary alcohol) Cyclization->Product

Caption: Intramolecular Nozaki-Hiyama-Kishi (NHK) reaction for germacranolide synthesis.

Conclusion and Future Outlook

While the total synthesis of this compound remains an open challenge, the semi-synthetic routes from readily available natural products provide a valuable platform for generating analogues for biological evaluation. Furthermore, established methodologies for the construction of the core germacranolide skeleton, such as RCM and intramolecular NHK reactions, offer promising starting points for a future total synthesis campaign. The development of a scalable and efficient total synthesis would be a significant achievement, enabling deeper exploration of the therapeutic potential of this compound and its derivatives.

Disclaimer: The protocols provided are general and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Isoscabertopin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoscabertopin, a sesquiterpene lactone isolated from Elephantopus scaber L., has demonstrated significant anti-tumor properties, making it a compound of interest for further pharmacological investigation and drug development.[1][2] High-purity this compound is essential for accurate in vitro and in vivo studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purification of this compound from a crude plant extract. The described protocol is designed for researchers, scientists, and drug development professionals.

Principle

Reversed-phase HPLC (RP-HPLC) is the method of choice for separating sesquiterpene lactones.[3] This technique utilizes a non-polar stationary phase (typically C18) and a polar mobile phase. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. By employing a gradient elution with an increasing concentration of organic solvent (acetonitrile), compounds are eluted based on their hydrophobicity.

Experimental Protocols

1. Preparation of Crude Extract

A preliminary extraction and fractionation are necessary to enrich the this compound content before HPLC purification.

  • Extraction:

    • Air-dry the whole plant material of Elephantopus scaber.

    • Grind the dried material into a coarse powder.

    • Perform exhaustive extraction of the powdered material with 70% ethanol (B145695) at room temperature.[4]

    • Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.[4]

  • Fractionation:

    • Suspend the crude extract in water.

    • Perform sequential liquid-liquid partitioning with petroleum ether, followed by ethyl acetate (B1210297).

    • The ethyl acetate fraction is expected to contain the majority of the sesquiterpene lactones, including this compound.

    • Concentrate the ethyl acetate fraction to dryness.

2. HPLC Purification Protocol

The final purification is achieved using a preparative or semi-preparative RP-HPLC system.

  • HPLC System and Parameters:

    • System: Preparative or Semi-Preparative HPLC with a gradient pump, autosampler, column oven, and UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile (B52724)

    • Gradient Program: A gradient of acetonitrile in water is a common starting point for optimizing the separation of sesquiterpene lactones.

    • Flow Rate: To be optimized based on column dimensions (e.g., 4 mL/min for a 10 mm i.d. column).

    • Column Temperature: 30°C

    • Detection: UV at 210 nm.

    • Injection Volume: Dependent on sample concentration and column capacity.

  • Sample Preparation for HPLC:

    • Dissolve the dried ethyl acetate fraction in a suitable solvent, such as a mixture of water and acetonitrile (1:1), to a concentration of approximately 1-5 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Data Presentation

Table 1: HPLC Method Validation Parameters for Related Sesquiterpene Lactones

ParameterDeoxyelephantopin (B1239436)Isodeoxyelephantopin (B1158786)
Linearity Range (µg/mL) 0.251 - 1.5060.516 - 3.096
Correlation Coefficient (r²) ≥ 0.99≥ 0.99
LOD (µg/mL) 0.0940.151
LOQ (µg/mL) 0.2850.457
Recovery (%) 97.64 - 104.9895.23 - 102.25
Intra-day Precision (%RSD) < 0.380< 0.568
Inter-day Precision (%RSD) < 0.403< 0.936

Data adapted from a validated method for deoxyelephantopin and isodeoxyelephantopin.

Table 2: Example HPLC Gradient for Sesquiterpene Lactone Separation

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
0 6535
20 4060
25 4060
30 6535

This is a representative gradient and should be optimized for the specific separation of this compound.

Visualizations

Experimental Workflow for this compound Purification

G cluster_extraction Extraction & Fractionation cluster_hplc HPLC Purification plant Elephantopus scaber (Dried Plant Material) powder Powdered Plant Material plant->powder Grinding crude_extract Crude Ethanol Extract powder->crude_extract 70% Ethanol Extraction partition Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate) crude_extract->partition etOAc_fraction Ethyl Acetate Fraction partition->etOAc_fraction sample_prep Sample Preparation (Dissolve & Filter) etOAc_fraction->sample_prep To HPLC hplc Reversed-Phase HPLC (C18 Column) sample_prep->hplc fraction_collection Fraction Collection hplc->fraction_collection pure_this compound Pure this compound fraction_collection->pure_this compound

Caption: Workflow for the extraction and purification of this compound.

Proposed Signaling Pathway Inhibition by Sesquiterpene Lactones

Sesquiterpene lactones, including this compound, are known to exert their anti-tumor effects by modulating key signaling pathways involved in inflammation and cell survival, such as NF-κB and STAT3.

G cluster_pathway Cellular Signaling Pathways cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway IKK IKK Complex IκBα IκBα IKK->IκBα phosphorylates NFκB_p65_p50 NF-κB (p65/p50) IκBα->NFκB_p65_p50 inhibits NFκB_p65_p50_nucleus NF-κB (nucleus) NFκB_p65_p50->NFκB_p65_p50_nucleus translocation gene_expression Gene Expression (Proliferation, Anti-apoptosis, Inflammation) NFκB_p65_p50_nucleus->gene_expression activates JAK JAK STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_p p-STAT3 (dimer) STAT3->STAT3_p STAT3_p_nucleus p-STAT3 (nucleus) STAT3_p->STAT3_p_nucleus translocation STAT3_p_nucleus->gene_expression activates This compound This compound (Sesquiterpene Lactone) This compound->IKK inhibits This compound->STAT3 inhibits phosphorylation

References

Application Notes and Protocols for the NMR Analysis of Isoscabertopin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoscabertopin, a sesquiterpenoid lactone primarily isolated from Elephantopus scaber, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and anticancer activities. The precise structural elucidation of this complex natural product is paramount for understanding its mechanism of action and for guiding further drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and stereochemistry of this compound. This document provides a detailed guide to the NMR analysis of this compound, including comprehensive data tables, experimental protocols, and visual representations of the analytical workflow and key structural correlations.

Quantitative NMR Data

The complete ¹H and ¹³C NMR spectral data for this compound, identified as isodeoxyelephantopin (B1158786) in the cited literature, are summarized below. These data were acquired in CDCl₃ at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃) [1]

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
15.06d11.2
22.71m
32.45m
32.05m
55.03s
64.02t9.2
72.98m
85.01d9.2
92.55m
92.39m
136.22s
135.61s
141.81s
154.88s
186.08s
191.95s
205.58s

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃) [1]

PositionChemical Shift (δ, ppm)
181.3
241.5
335.8
4139.9
5121.9
677.8
750.1
879.9
940.2
10135.2
11139.8
12170.3
13121.5
1416.6
15108.6
16166.8
17136.7
18126.3
1920.4
2015.8

Experimental Protocols

A robust and reproducible experimental protocol is crucial for obtaining high-quality NMR data for this compound.

Sample Preparation
  • Isolation and Purification: this compound is typically isolated from the plant material of Elephantopus scaber through solvent extraction followed by chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC) to achieve high purity (>95%).

  • Sample Weighing and Dissolution: Accurately weigh approximately 5-10 mg of purified this compound. Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The use of a high-purity deuterated solvent is essential to minimize interfering solvent signals.

  • Filtration and Transfer: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

High-resolution 1D and 2D NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (zgpg30).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • 2D NMR Experiments (COSY, HSQC, HMBC, NOESY):

    • Utilize standard pulse programs available on the spectrometer's software.

    • Optimize spectral widths in both dimensions to cover all relevant chemical shifts.

    • Adjust the number of increments in the indirect dimension (F1) and the number of scans per increment to achieve adequate resolution and signal-to-noise ratio. For NOESY experiments, a mixing time of 500-800 ms (B15284909) is typically employed to observe key through-space correlations.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectra to obtain pure absorption lineshapes. Apply automatic or manual baseline correction to ensure accurate integration and peak picking.

  • Referencing: Calibrate the chemical shift scale using the residual solvent signal (CDCl₃: δH 7.26 ppm, δC 77.16 ppm) or an internal standard such as tetramethylsilane (B1202638) (TMS).

Structural Elucidation Workflow & Key Correlations

The following diagrams illustrate the logical workflow for the NMR-based structure elucidation of this compound and the key through-space correlations that are critical for determining its relative stereochemistry.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Structure Elucidation Isolation Isolation & Purification Dissolution Dissolution in CDCl3 Isolation->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer NMR_1D 1D NMR (¹H, ¹³C) Transfer->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) Transfer->NMR_2D FT Fourier Transformation NMR_1D->FT NMR_2D->FT Correction Phasing & Baseline Correction FT->Correction Referencing Chemical Shift Referencing Correction->Referencing Assign_1H ¹H Signal Assignment Referencing->Assign_1H Assign_13C ¹³C Signal Assignment Referencing->Assign_13C COSY_analysis COSY: H-H Connectivity Assign_1H->COSY_analysis HSQC_analysis HSQC: C-H Connectivity Assign_13C->HSQC_analysis HMBC_analysis HMBC: Long-Range C-H Connectivity COSY_analysis->HMBC_analysis HSQC_analysis->HMBC_analysis NOESY_analysis NOESY: Stereochemistry HMBC_analysis->NOESY_analysis Final_Structure Final Structure Determination NOESY_analysis->Final_Structure

NMR Analysis Workflow for this compound

NOESY_Correlations cluster_structure Key NOESY Correlations in this compound H1 H-1 H9a H-9α H1->H9a α-face H6 H-6 H7 H-7 H6->H7 cis H8 H-8 H7->H8 cis H9b H-9β H8->H9b β-face H14 H-14 H15 H-15 H14->H15 proximal

References

Application Notes and Protocols for Designing Cytotoxicity Assays for Isoscabertopin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoscabertopin is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. Isolated from plants of the Elephantopus genus, these compounds have garnered significant interest in oncology research due to their potential anti-tumor properties. Preliminary studies on compounds structurally related to this compound, such as cis-scabertopin, deoxyelephantopin, and isodeoxyelephantopin, have demonstrated potent cytotoxic effects against various cancer cell lines.[1][2][3] The proposed mechanisms of action for this class of compounds include the induction of programmed cell death (apoptosis and necroptosis), generation of reactive oxygen species (ROS), and modulation of key inflammatory and survival signaling pathways like NF-κB.[4][5]

These application notes provide a comprehensive guide for researchers to design and execute robust cytotoxicity assays to evaluate the anti-cancer potential of this compound. The protocols detailed herein cover essential assays for assessing cell viability, membrane integrity, and apoptosis induction.

Data Presentation: Cytotoxicity of this compound and Related Compounds

Due to the limited availability of specific cytotoxicity data for this compound, the following table summarizes the 50% inhibitory concentration (IC50) values for closely related sesquiterpene lactones isolated from Elephantopus scaber. This data serves as a strong predictive framework for designing effective concentration ranges for this compound cytotoxicity experiments.

Compound NameCancer Cell LineIC50 ValueReference
cis-scabertopinGlioma (U87)4.28 ± 0.21 µM
ScabertopinBladder Cancer (J82, T24, RT4, 5637)~20 µM (24h), ~18 µM (48h)
DeoxyelephantopinLung Adenocarcinoma (A549)12.287 µg/mL
DeoxyelephantopinL-9292.7 µg/mL
IsodeoxyelephantopinBreast Carcinoma (T47D)1.3 µg/mL
IsodeoxyelephantopinLung Carcinoma (A549)10.46 µg/mL
IsodeoxyelephantopinL-9293.3 µg/mL

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Cell Membrane Integrity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided in the kit)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Positive Control for Maximum LDH Release: In a set of control wells (untreated cells), add 10 µL of lysis buffer 45 minutes before the end of the incubation period.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (prepared according to the kit instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution (if provided in the kit).

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Apoptosis Assessment: Caspase-Glo® 3/7 Assay

The Caspase-Glo® 3/7 assay is a luminescence-based method that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay kit (Promega)

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells into a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol (steps 1-3).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Compare the signal from treated cells to the vehicle control.

Mandatory Visualization

Experimental Workflow

G cluster_workflow Experimental Workflow for this compound Cytotoxicity Assessment cluster_assays Cytotoxicity Assays cluster_readout Data Acquisition start Seed Cancer Cells in 96-well Plates treatment Treat with this compound (and controls) start->treatment incubation Incubate (24, 48, 72h) treatment->incubation MTT MTT Assay (Metabolic Activity) incubation->MTT LDH LDH Assay (Membrane Integrity) incubation->LDH Caspase Caspase-Glo 3/7 Assay (Apoptosis) incubation->Caspase absorbance Measure Absorbance MTT->absorbance LDH->absorbance luminescence Measure Luminescence Caspase->luminescence analysis Data Analysis (IC50, % Cytotoxicity, Fold Change) absorbance->analysis luminescence->analysis end Conclusion on Cytotoxicity Profile analysis->end

Caption: Workflow for assessing this compound's cytotoxicity.

Proposed Signaling Pathway for this compound-Induced Cell Death

Based on studies of structurally related sesquiterpene lactones, the following signaling pathway is proposed for this compound.

G cluster_pathway Proposed Mechanism of this compound-Induced Cell Death cluster_intracellular Intracellular Effects cluster_downstream Downstream Consequences This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS NFkB_inhibition NF-κB Inhibition This compound->NFkB_inhibition Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis NFkB_inhibition->Apoptosis Reduces anti-apoptotic gene expression Caspase_activation Caspase-3/7 Activation Mitochondria->Caspase_activation Caspase_activation->Apoptosis

Caption: this compound's proposed mechanism of action.

References

Application Notes and Protocols for In Vivo Studies of Isoscabertopin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting in vivo studies to evaluate the therapeutic potential of Isoscabertopin, a sesquiterpene lactone isolated from Elephantopus scaber. This compound has demonstrated notable anti-tumor and potential anti-inflammatory activities, making it a promising candidate for further preclinical development.[1][2] The following protocols are designed to guide researchers in establishing robust in vivo models to assess the efficacy, and pharmacokinetic/pharmacodynamic (PK/PD) profile of this compound.

Preclinical Evaluation of Anti-Tumor Efficacy

The primary biological activity attributed to this compound is its anti-tumor effect.[1] The following protocols outline the use of xenograft models, a common and effective method for assessing the in vivo anticancer activity of novel compounds.[3][4][5]

Human Tumor Xenograft Mouse Model

This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice, allowing for the evaluation of a compound's ability to inhibit tumor growth in a living organism.[3][4]

Experimental Protocol:

  • Cell Culture: Culture a human cancer cell line of interest (e.g., A549 for lung cancer, MCF-7 for breast cancer) under standard sterile conditions.

  • Animal Model: Utilize immunodeficient mice, such as Athymic Nude (nu/nu) or SCID mice, to prevent rejection of the human tumor cells.[3]

  • Tumor Cell Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in a sterile, serum-free medium or a mixture with Matrigel.

    • Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Width² x Length) / 2.

  • Treatment Administration:

    • Randomize mice into treatment and control groups (n=8-10 mice per group).

    • Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer this compound via a relevant route (e.g., intraperitoneal, oral gavage) at predetermined doses. The control group should receive the vehicle only. A positive control group with a standard chemotherapeutic agent can also be included.

  • Endpoint Analysis:

    • Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

    • Monitor animal body weight and overall health throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Collect blood and major organs for further analysis (e.g., histology, biomarker analysis).

Data Presentation:

GroupTreatmentMean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Final Tumor Weight (g)Mean Body Weight Change (%)
1Vehicle Control150150001.5+5
2This compound (X mg/kg)15280046.70.8-2
3This compound (Y mg/kg)14845070.00.4-5
4Positive Control15530080.00.3-10

Experimental Workflow for Anti-Tumor Efficacy:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cancer Cell Culture B Prepare Immunodeficient Mice C Subcutaneous Tumor Cell Implantation B->C D Tumor Growth to Palpable Size C->D E Randomize into Treatment Groups D->E F Administer this compound or Vehicle E->F G Monitor Tumor Growth and Animal Health F->G H Euthanize and Excise Tumors G->H I Measure Final Tumor Weight and Volume H->I J Collect Blood and Organs H->J K Data Analysis and Interpretation I->K J->K G A Acclimatize Rats B Randomize into Groups A->B C Administer this compound, Vehicle, or Positive Control B->C D Induce Inflammation with Carrageenan Injection C->D E Measure Paw Volume at Multiple Time Points D->E F Calculate and Analyze Edema Inhibition E->F G cluster_pathway NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Stimuli Inflammatory Stimuli or Growth Factors IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Transcription (e.g., COX-2, TNF-α, Bcl-2) Nucleus->Gene Inhibitor This compound Inhibitor->IKK Inhibits Proliferation Cell Proliferation & Survival Gene->Proliferation Inflammation Inflammation Gene->Inflammation Apoptosis Inhibition of Apoptosis Gene->Apoptosis

References

Techniques for Assessing Isoscabertopin Stability in Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoscabertopin, a sesquiterpene lactone primarily isolated from Elephantopus scaber, has demonstrated notable anti-tumor properties, making it a compound of significant interest in oncological research and drug development.[1] The inherent chemical structure of sesquiterpene lactones, often characterized by reactive functional groups such as α,β-unsaturated carbonyls and ester linkages, can render them susceptible to degradation under various conditions. A thorough understanding of this compound's stability in solution is therefore critical for the development of reliable analytical methods, the design of stable pharmaceutical formulations, and the accurate interpretation of biological activity data.

These application notes provide a comprehensive overview of the techniques and protocols for assessing the stability of this compound in solution. This document outlines methodologies for conducting forced degradation studies to identify potential degradation products and establish degradation pathways. Furthermore, it details the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound in the presence of its degradants.

Potential Degradation Pathways of this compound

Based on the known reactivity of sesquiterpene lactones, this compound may be susceptible to degradation through several pathways.[2][3] Understanding these potential routes of degradation is fundamental to designing comprehensive stability studies.

  • Hydrolysis: The ester and lactone functional groups in this compound are prone to hydrolysis, particularly under acidic or alkaline conditions. This can lead to the opening of the lactone ring, a reaction catalyzed by water, which can result in a loss of biological activity.[2]

  • Michael Addition: The α,β-unsaturated carbonyl moiety is a reactive Michael acceptor. Nucleophiles, including water or buffer components, can add across the double bond, altering the molecule's structure and pharmacological properties.

  • Isomerization and Rearrangement: Exposure to heat, light, or certain pH conditions can induce isomerization or more complex molecular rearrangements, such as transannular cyclization, which has been observed in other sesquiterpene lactones.[2]

  • Oxidation: While specific oxidative pathways for this compound are not yet elucidated, oxidative stress can be a contributing factor to the degradation of complex organic molecules.

  • Photodegradation: Exposure to ultraviolet (UV) or visible light can provide the energy for photochemical reactions, such as the addition of water across double bonds, as seen with the sesquiterpene lactone lactucin.[3][4]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and elucidating the degradation pathways of this compound.[5][6][7] These studies involve subjecting a solution of this compound to stress conditions that are more severe than those it would typically encounter during storage and handling.

Objective: To generate a degradation profile for this compound and to ensure the analytical method is "stability-indicating."

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions: For each condition, mix 1 mL of the this compound stock solution with 1 mL of the respective stressor solution. A control sample should be prepared by mixing 1 mL of the stock solution with 1 mL of the solvent used for the stressor.

    • Acidic Hydrolysis: 1 M Hydrochloric Acid (HCl).

    • Alkaline Hydrolysis: 1 M Sodium Hydroxide (NaOH).

    • Neutral Hydrolysis: Purified water.

    • Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂).

    • Thermal Degradation: Heat the stock solution at 80°C.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light.

  • Incubation: Incubate the solutions for a defined period (e.g., 24, 48, 72 hours) at room temperature (for hydrolysis and oxidation) or the specified temperature. For photostability, the duration of exposure should be controlled.

  • Neutralization (for acidic and alkaline samples): After the incubation period, neutralize the acidic and alkaline samples with an equimolar amount of NaOH or HCl, respectively.

  • Analysis: Analyze the samples at various time points using a stability-indicating HPLC method (see Protocol 2.2). The goal is to achieve a target degradation of 10-30%.

Data Presentation:

Stress ConditionIncubation Time (hours)Temperature (°C)This compound Remaining (%)Number of Degradation Peaks
Control722599.80
1 M HCl242575.22
1 M NaOH242545.13
Water722595.31
3% H₂O₂242588.91
Thermal (80°C)488080.52
UV Light242565.72

Table 1: Example Data from Forced Degradation Studies of this compound.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for accurately quantifying this compound and separating it from its degradation products.[8][9][10][11]

Objective: To develop an HPLC method capable of resolving this compound from all potential degradation products.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector. A PDA detector is advantageous for assessing peak purity.[8]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution of acetonitrile (B52724) and water is often effective for separating sesquiterpene lactones.[8]

      • Solvent A: Water (with 0.1% formic acid or acetic acid to improve peak shape).

      • Solvent B: Acetonitrile.

    • Gradient Program (Example):

      • 0-5 min: 30% B

      • 5-20 min: 30% to 70% B

      • 20-25 min: 70% to 90% B

      • 25-30 min: 90% B (hold)

      • 30-35 min: 90% to 30% B

      • 35-40 min: 30% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Based on the UV spectrum of this compound (typically in the range of 210-230 nm for sesquiterpene lactones).[12]

    • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

    • Specificity: Analyze the stressed samples from the forced degradation study to demonstrate that the this compound peak is well-resolved from all degradation product peaks. Peak purity analysis using a PDA detector should be performed.

    • Linearity: Prepare a series of standard solutions of this compound at different concentrations and construct a calibration curve.

    • Accuracy and Precision: Determine by replicate injections of known concentrations of this compound.

Data Presentation:

ParameterResultAcceptance Criteria
Linearity (r²)0.9995≥ 0.999
Range (µg/mL)1 - 200-
Accuracy (% Recovery)98.5 - 101.298.0 - 102.0%
Precision (RSD%)< 2.0%≤ 2.0%
LOD (µg/mL)0.25-
LOQ (µg/mL)0.80-

Table 2: Example Validation Parameters for a Stability-Indicating HPLC Method for this compound.

Visualization of Workflows and Pathways

Experimental Workflow for Stability Assessment

The following diagram illustrates the overall workflow for assessing the stability of this compound in solution.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome prep Prepare this compound Stock Solution acid Acidic Hydrolysis (HCl) prep->acid alkali Alkaline Hydrolysis (NaOH) prep->alkali neutral Neutral Hydrolysis (Water) prep->neutral oxidation Oxidation (H₂O₂) prep->oxidation thermal Thermal Stress (Heat) prep->thermal photo Photolytic Stress (UV/Vis Light) prep->photo hplc Stability-Indicating HPLC Analysis acid->hplc alkali->hplc neutral->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Degradant Identification hplc->lcms method Validate Stability- Indicating Method hplc->method pathway Elucidate Degradation Pathways lcms->pathway

Caption: Workflow for this compound stability assessment.

Potential Signaling Pathways Modulated by Sesquiterpene Lactones

This compound, as a sesquiterpene lactone, may exert its anti-tumor effects by modulating key cellular signaling pathways that are often dysregulated in cancer. The diagram below illustrates some of the primary signaling pathways known to be targeted by this class of compounds.[13][14]

G cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_jakstat JAK-STAT Pathway cluster_wnt Wnt/β-catenin Pathway This compound This compound IKK IKK This compound->IKK inhibits Ras Ras This compound->Ras inhibits JAK JAK This compound->JAK inhibits GSK3b GSK-3β This compound->GSK3b activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nuc NF-κB (Nuclear) Gene_Expression Target Gene Expression (Proliferation, Survival, Angiogenesis) NFkB_nuc->Gene_Expression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression Receptor Cytokine Receptor Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer (Nuclear) STAT->STAT_dimer STAT_dimer->Gene_Expression beta_catenin β-catenin GSK3b->beta_catenin promotes degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates TCF_LEF->Gene_Expression

Caption: Potential signaling pathways modulated by this compound.

Conclusion

The protocols and application notes presented herein provide a robust framework for the systematic evaluation of this compound stability in solution. A thorough understanding of its degradation profile through forced degradation studies is paramount for the development of a reliable and stability-indicating analytical method. The provided HPLC protocol serves as a starting point for method development and validation. By employing these techniques, researchers and drug development professionals can ensure the quality and reliability of their data, which is essential for advancing the preclinical and clinical development of this compound as a potential therapeutic agent. The elucidation of its interaction with key signaling pathways will further contribute to understanding its mechanism of action and optimizing its therapeutic application.

References

Formulating Isoscabertopin for In Vivo Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoscabertopin, a sesquiterpene lactone isolated from Elephantopus scaber L., has demonstrated notable anti-tumor properties, making it a compound of interest for further pre-clinical and clinical investigation.[1] A significant hurdle in the in vivo evaluation of this compound is its presumed poor aqueous solubility, a common characteristic of many natural therapeutic compounds. This document provides detailed application notes and experimental protocols for the formulation of this compound to enhance its bioavailability for in vivo drug delivery. The protocols outlined below are based on established methods for poorly soluble drugs and specific data available for the closely related compound, Scabertopin.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for the rational design of a suitable drug delivery system.

PropertyValueSource
Molecular Formula C₂₀H₂₂O₆PubChem
Molecular Weight 358.4 g/mol PubChem
Appearance White to light yellow solidMedchemExpress
Storage 2-8°C, protected from light, desiccatedLabSolutions

Table 1: Physicochemical properties of this compound.

Solubility and Vehicle Formulations for In Vivo Administration

Based on data for the structurally analogous sesquiterpene lactone, Scabertopin, this compound is expected to be highly soluble in dimethyl sulfoxide (B87167) (DMSO) and poorly soluble in aqueous solutions.[2][3] The following table summarizes recommended solvent systems for in vivo administration of Scabertopin, which can serve as a starting point for this compound.

Formulation ComponentProtocol 1Protocol 2Source
DMSO 10%10%[2][3]
PEG300 40%-[2][3]
Tween-80 5%-[2][3]
Saline 45%-[2]
Corn Oil -90%[2]
Achievable Concentration ≥ 6.25 mg/mL≥ 6.25 mg/mL[2]

Table 2: Recommended solvent systems for in vivo administration of Scabertopin, adaptable for this compound.

Experimental Protocols

The following are detailed protocols for the formulation of this compound for in vivo drug delivery.

Protocol 1: Solubilization for Parenteral Administration

This protocol is adapted from established methods for administering poorly soluble compounds in vivo.[2][3]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile, pyrogen-free microcentrifuge tubes and pipette tips

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 6.25 mg/mL in the vehicle, prepare a 62.5 mg/mL stock solution in DMSO.

  • In a sterile microcentrifuge tube, add the required volume of the this compound stock solution (e.g., 100 µL for a 1 mL final volume).

  • Add PEG300 to the tube (e.g., 400 µL for a 1 mL final volume) and mix thoroughly by vortexing.

  • Add Tween-80 to the mixture (e.g., 50 µL for a 1 mL final volume) and vortex until the solution is clear.

  • Add sterile saline to reach the final desired volume (e.g., 450 µL for a 1 mL final volume) and mix thoroughly.

  • If any precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.[2]

  • The final formulation should be a clear solution, suitable for parenteral administration.

Protocol 2: Liposomal Encapsulation of this compound

This protocol outlines the preparation of liposomes to encapsulate this compound, a technique known to improve the bioavailability of hydrophobic drugs.

Materials:

  • This compound

  • Soy phosphatidylcholine

  • Cholesterol

  • Chloroform (B151607)

  • Methanol (B129727)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve this compound, soy phosphatidylcholine, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask. A typical molar ratio for lipid to cholesterol is 2:1. The amount of this compound can be varied to achieve the desired drug loading.

  • Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

  • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or a bath sonicator.

  • For a more uniform size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times.

  • The final liposomal formulation can be stored at 4°C.

Protocol 3: Preparation of this compound Solid Dispersion

Solid dispersion is a technique used to improve the dissolution rate and bioavailability of poorly water-soluble drugs by dispersing them in a hydrophilic carrier.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30 or Hydroxypropyl methylcellulose (B11928114) (HPMC)

  • Methanol

  • Rotary evaporator or spray dryer

Procedure (Solvent Evaporation Method):

  • Dissolve this compound and the hydrophilic carrier (e.g., PVP K30) in a suitable organic solvent, such as methanol, in a round-bottom flask. The drug-to-carrier ratio can be optimized (e.g., 1:1, 1:5, 1:10 w/w).

  • Attach the flask to a rotary evaporator and remove the solvent under vacuum at a controlled temperature (e.g., 40-50°C).

  • The resulting solid mass is a solid dispersion of this compound in the polymer matrix.

  • Scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.

  • The powdered solid dispersion can then be filled into capsules or formulated into tablets for oral administration.

Mechanism of Action and Signaling Pathway

The anti-cancer activity of Scabertopin, a compound structurally similar to this compound, has been shown to involve the induction of necroptosis in bladder cancer cells.[4] This process is initiated by the production of mitochondrial reactive oxygen species (ROS) and is associated with the inhibition of the FAK/PI3K/Akt signaling pathway.[4]

Isoscabertopin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FAK FAK PI3K PI3K FAK->PI3K Integrin Integrin Integrin->FAK Akt Akt PI3K->Akt Necroptosis Necroptosis Akt->Necroptosis inhibits ROS Mitochondrial ROS Production RIP1_RIP3 RIP1/RIP3 Complex ROS->RIP1_RIP3 activates RIP1_RIP3->Necroptosis induces This compound This compound This compound->FAK inhibits This compound->ROS induces

Caption: Proposed signaling pathway of this compound in cancer cells.

Experimental Workflow for Formulation and In Vivo Evaluation

The following diagram illustrates a typical workflow for the formulation development and subsequent in vivo testing of this compound.

Formulation_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation Solubility Solubility Screening Formulation Formulation Preparation (e.g., Liposomes, Solid Dispersion) Solubility->Formulation Characterization Physicochemical Characterization (Particle Size, Encapsulation Efficiency) Formulation->Characterization AnimalModel Animal Model Selection Characterization->AnimalModel Dosing Dosing and Administration AnimalModel->Dosing PK Pharmacokinetic Studies Dosing->PK Efficacy Efficacy Studies Dosing->Efficacy

Caption: Workflow for this compound formulation and in vivo testing.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers to formulate this compound for in vivo drug delivery. By addressing its poor aqueous solubility through methods such as solubilization with co-solvents, liposomal encapsulation, or solid dispersion, the bioavailability and therapeutic potential of this promising anti-tumor agent can be effectively evaluated in preclinical models. The provided signaling pathway offers a basis for mechanistic studies, and the experimental workflow outlines a clear path from formulation development to in vivo assessment. It is recommended that initial small-scale formulation and stability studies be conducted to optimize the chosen delivery system for this compound.

References

Application Notes and Protocols: Elucidating the Effects of Isoscabertopin on the MAPK Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoscabertopin, a sesquiterpene lactone isolated from Elephantopus scaber L., has demonstrated anti-tumor properties[1]. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of many cancers[2][3]. Understanding the interaction of potential therapeutic compounds like this compound with the MAPK cascade is therefore of significant interest in oncology drug discovery.

The MAPK pathway is a multi-tiered kinase cascade, most commonly involving RAF, MEK (MAP2K), and ERK (MAPK)[3]. Activation of this pathway leads to the phosphorylation of downstream targets, including transcription factors like AP-1, which in turn regulate gene expression related to cell fate[4][5]. This document provides detailed protocols for a panel of cell-based assays designed to investigate the effects of this compound on the MAPK pathway at different levels: direct kinase activity, intracellular signaling activation, and downstream transcriptional regulation.

Core Assays to Profile this compound's Activity on the MAPK Pathway

A multi-faceted approach is recommended to comprehensively assess the impact of this compound on MAPK signaling. This includes:

  • Western Blotting: To quantify the phosphorylation status of key MAPK pathway proteins, such as ERK1/2, providing a direct measure of pathway activation within the cell.

  • Reporter Gene Assay: To measure the activity of transcription factors downstream of the MAPK pathway, such as Activator Protein-1 (AP-1), offering insight into the functional consequences of pathway modulation.

  • In-Vitro Kinase Assay: To determine if this compound directly inhibits or activates upstream kinases in the pathway, such as MEK1, in a cell-free system.

Western Blotting for Phosphorylated ERK1/2

This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2) in cell lysates, a key indicator of MAPK pathway activation[6][7].

Experimental Workflow

G cluster_workflow Western Blot Workflow cell_culture 1. Cell Culture & Treatment (e.g., HeLa, A549) lysis 2. Cell Lysis & Protein Quantification cell_culture->lysis Treat with this compound sds_page 3. SDS-PAGE lysis->sds_page Load equal protein transfer 4. Protein Transfer (PVDF membrane) sds_page->transfer blocking 5. Blocking (5% BSA in TBST) transfer->blocking primary_ab 6. Primary Antibody Incubation (anti-p-ERK1/2) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 8. Chemiluminescent Detection secondary_ab->detection analysis 9. Data Analysis (Densitometry) detection->analysis

Caption: Western Blot workflow for p-ERK1/2 detection.

Protocol

a. Cell Culture and Treatment:

  • Seed appropriate cells (e.g., HeLa or A549) in 6-well plates and grow to 70-80% confluency.

  • Starve cells in serum-free medium for 12-18 hours to reduce basal MAPK activity.

  • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for a predetermined time (e.g., 30 minutes, 1 hour, 6 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 100 ng/mL EGF or PMA).

b. Cell Lysis and Protein Quantification:

  • After treatment, place plates on ice and wash cells twice with ice-cold PBS[8].

  • Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes[8].

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris[8].

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

c. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Load 10-20 µg of protein per lane onto a 10% SDS-polyacrylamide gel[9].

  • Run the gel at 100-120V until the dye front reaches the bottom[9].

  • Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining[8].

d. Immunoblotting:

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature[7][9].

  • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-phospho-p44/42 MAPK, Thr202/Tyr204) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation[7][10].

  • Wash the membrane three times for 10 minutes each with TBST[7].

  • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature[7].

  • Wash the membrane again three times for 10 minutes each with TBST.

e. Detection and Analysis:

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system[8].

  • To normalize the data, strip the membrane and re-probe with an antibody for total ERK1/2[9][10].

  • Quantify band intensities using densitometry software (e.g., ImageJ). The p-ERK/total ERK ratio indicates the level of pathway activation.

Data Presentation

Table 1: Effect of this compound on ERK1/2 Phosphorylation

Treatment Concentration (µM) p-ERK/Total ERK Ratio (Fold Change vs. Vehicle) Standard Deviation
Vehicle Control - 1.0 ± 0.12
Positive Control (EGF) 0.1 µg/mL 8.5 ± 0.98
This compound 0.1 0.9 ± 0.15
This compound 1.0 0.6 ± 0.09
This compound 10.0 0.2 ± 0.05

| this compound | 100.0 | 0.1 | ± 0.03 |

AP-1 Luciferase Reporter Assay

This assay measures the transcriptional activity of AP-1, a downstream target of the MAPK pathway. A decrease in luciferase activity upon this compound treatment would suggest inhibition of the pathway[4][5][11].

Signaling Pathway Diagram

G cluster_pathway MAPK to AP-1 Signaling Stimulus Stimulus (e.g., Growth Factors, Stress) Receptor Receptor Tyrosine Kinase Stimulus->Receptor JNK JNK Stimulus->JNK p38 p38 Stimulus->p38 RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Fos_Jun c-Fos / c-Jun (Phosphorylation) ERK->Fos_Jun JNK->Fos_Jun p38->Fos_Jun AP1 AP-1 Complex Fos_Jun->AP1 TRE TRE (TPA Response Element) AP1->TRE Luciferase Luciferase Gene Expression TRE->Luciferase This compound This compound This compound->MEK This compound->ERK

Caption: MAPK signaling cascade leading to AP-1 activation.

Protocol

a. Cell Culture and Transfection:

  • Use a commercially available AP-1 reporter cell line (e.g., from Indigo Biosciences or BPS Bioscience) that stably expresses a luciferase gene under the control of an AP-1 response element (TRE)[11][12].

  • Alternatively, transiently transfect cells (e.g., HEK293) with a TRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization[13].

  • Plate the reporter cells in a white, clear-bottom 96-well plate.

b. Compound Treatment:

  • For an inhibition assay, pre-treat cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with a known AP-1 activator, such as Phorbol 12-myristate 13-acetate (PMA), at a concentration that gives a sub-maximal response (e.g., EC80, typically around 10 nM)[5].

  • Include wells for vehicle control (no treatment), positive control (PMA only), and compound-only controls.

  • Incubate for 6-24 hours, depending on the cell line and desired endpoint[5].

c. Luciferase Assay:

  • After incubation, remove the medium from the wells.

  • Add a luciferase detection reagent (e.g., ONE-Step™ Luciferase Assay System) to each well according to the manufacturer's instructions[14].

  • Incubate for 10-15 minutes at room temperature to allow for cell lysis and signal stabilization.

  • Measure the luminescence using a plate-reading luminometer. If a co-reporter was used, measure its signal as well.

d. Data Analysis:

  • Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable).

  • Calculate the percentage of inhibition by comparing the signal from this compound-treated wells to the PMA-only control.

  • Plot the percentage of inhibition against the log of this compound concentration and determine the IC50 value using non-linear regression.

Data Presentation

Table 2: Inhibition of PMA-Induced AP-1 Activity by this compound

This compound Concentration (µM) Luminescence (RLU) % Inhibition Standard Deviation
0 (Vehicle) 1,250,000 0% ± 98,000
0.1 1,180,000 5.6% ± 85,000
1.0 850,000 32.0% ± 65,000
10.0 420,000 66.4% ± 33,000
100.0 150,000 88.0% ± 12,000

| IC50 (µM) | | ~5.8 | |

In-Vitro MEK1 Kinase Assay

This biochemical assay determines if this compound can directly inhibit the enzymatic activity of MEK1, a key upstream kinase that phosphorylates ERK[15][16]. This helps to distinguish direct enzyme inhibition from upstream signaling blockade.

Assay Principle

G cluster_principle In-Vitro MEK1 Kinase Assay Principle MEK1 Recombinant MEK1 ERK_active Phosphorylated ERK MEK1->ERK_active Phosphorylates ERK_inactive Inactive ERK (Substrate) ERK_inactive->ERK_active ATP ATP ADP ADP ATP->ADP MEK1 Activity Light Luminescent Signal ADP->Light Converts to ATP, drives Luciferase Luciferase_reagent ADP-Glo™ Reagent Luciferase_reagent->Light This compound This compound This compound->MEK1

Caption: Principle of a luminescence-based MEK1 kinase assay.

Protocol

a. Assay Setup:

  • Use a commercial kinase assay kit (e.g., Chemi-Verse™ MEK1 Kinase Assay Kit or ADP-Glo™ Kinase Assay) which provides recombinant MEK1, an appropriate substrate (e.g., inactive ERK), ATP, and reaction buffer[15][16].

  • Prepare a serial dilution of this compound in the appropriate assay buffer. Include a known MEK1 inhibitor (e.g., GDC-0623) as a positive control[15].

  • In a 96-well plate, add the reaction components: kinase buffer, substrate, ATP, and the test compound (this compound or control).

b. Kinase Reaction:

  • Initiate the reaction by adding the recombinant MEK1 enzyme to each well.

  • Incubate the plate at 30°C for the time recommended by the manufacturer (e.g., 40-60 minutes).

c. Signal Detection:

  • Stop the kinase reaction and measure the remaining ATP or the ADP produced. For ADP-Glo™ assays:

    • Add ADP-Glo™ Reagent to deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction.

  • Measure the luminescence signal with a plate reader. The signal is directly proportional to MEK1 activity[16].

d. Data Analysis:

  • Subtract the background luminescence (no enzyme control) from all readings.

  • Calculate the percentage of MEK1 inhibition for each this compound concentration relative to the vehicle control (100% activity).

  • Determine the IC50 value by plotting the percentage of inhibition versus the log of the compound concentration.

Data Presentation

Table 3: Direct Inhibition of MEK1 Kinase Activity by this compound

This compound Concentration (µM) Luminescence (RLU) % Inhibition Standard Deviation
0 (Vehicle) 850,000 0% ± 55,000
0.1 835,000 1.8% ± 61,000
1.0 790,000 7.1% ± 52,000
10.0 460,000 45.9% ± 31,000
100.0 110,000 87.1% ± 9,500

| IC50 (µM) | | ~12.5 | |

Summary and Conclusion

The protocols outlined in this document provide a robust framework for characterizing the effects of this compound on the MAPK signaling pathway. By combining whole-cell assays that measure the phosphorylation of key signaling nodes like ERK with functional readouts like AP-1-mediated gene expression and targeted biochemical kinase assays, researchers can build a comprehensive profile of the compound's mechanism of action. The hypothetical data presented illustrates how this compound could act as an inhibitor of the MAPK pathway, potentially through direct interaction with an upstream kinase such as MEK1. This systematic approach is crucial for advancing novel anti-tumor agents from initial discovery to preclinical development.

References

Troubleshooting & Optimization

Overcoming challenges in the purification of sesquiterpene lactones

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Sesquiterpene Lactones

Welcome to the technical support center for the purification of sesquiterpene lactones (STLs). This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of these valuable natural products.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in purifying sesquiterpene lactones?

A1: The primary challenges in purifying sesquiterpene lactones (STLs) stem from their complex chemical nature and the intricate mixtures in which they are found in their natural sources.[1] Key difficulties include:

  • Complex Mixtures: STLs are often present alongside a wide array of other secondary metabolites like terpenoids, flavonoids, and phenolic compounds, which can have similar polarities, making separation difficult.[1]

  • Compound Stability: Some STLs can be sensitive to heat, acidic, or basic conditions, potentially leading to degradation or isomerization during the purification process. Decomposition on reactive stationary phases like silica (B1680970) gel can also be an issue.[5]

  • Low Abundance: The concentration of desired STLs in the source material can be very low, necessitating large-scale extractions to obtain sufficient quantities for biological assays and further research.[2]

Q2: Which chromatographic techniques are most effective for STL purification?

A2: A multi-step chromatographic approach is typically necessary for the successful isolation of pure STLs. Commonly employed techniques include:

  • Low-Pressure Column Chromatography: Often used for initial fractionation of the crude extract. Silica gel is a common stationary phase, with elution gradients of solvents like hexane (B92381) and ethyl acetate (B1210297).[6][7]

  • High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC are crucial for the fine purification of STLs. Reversed-phase columns (e.g., C18) are frequently used.[1][8]

  • Counter-Current Chromatography (CCC/HSCCC): This technique is highly effective for separating compounds in complex mixtures without a solid stationary phase, which can minimize sample degradation. It has been shown to provide better yields and purity with lower solvent consumption compared to classical column chromatography.[8][9][10]

  • Preparative Thin-Layer Chromatography (TLC): Useful for small-scale purifications and for optimizing solvent systems for column chromatography.[1][7]

Q3: How do I choose the right solvent system for extraction and chromatography?

A3: The choice of solvent is critical and depends on the polarity of the target STL.

  • Extraction: Polar organic solvents are generally effective for extracting STLs.[11] Dichloromethane (B109758), ethyl acetate, and alcohols like methanol (B129727) or ethanol (B145695) are commonly used.[6][11] A sequential extraction with solvents of increasing polarity (e.g., hexane followed by dichloromethane) can help in the initial cleanup of the extract by removing non-polar compounds like waxes.[6]

  • Chromatography: The selection of the mobile phase is determined by the stationary phase. For normal-phase chromatography on silica gel, mixtures of non-polar solvents (like hexane or dichloromethane) and more polar solvents (like ethyl acetate or acetone) are typically used.[6][7] For reversed-phase HPLC, gradients of water and acetonitrile (B52724) or methanol are common.[2] The optimal solvent system is often determined empirically using analytical TLC or HPLC.

Troubleshooting Guides

This section addresses specific problems that may arise during the purification of sesquiterpene lactones.

Problem 1: Low Yield of Target Sesquiterpene Lactone
Possible Cause Suggested Solution
Inefficient Extraction Optimize extraction parameters such as solvent choice, temperature, and duration. For instance, a study on chicory roots found that a 17-hour water maceration at 30°C significantly increased the yield of free STLs by promoting the hydrolysis of their conjugated forms.[2][3]
Compound Degradation If the target STL is unstable, avoid harsh conditions. Consider using less reactive chromatographic phases like a cyano column instead of silica gel.[5] Employ techniques like counter-current chromatography that do not use a solid stationary phase.[8]
Co-elution with Contaminants Improve separation resolution by optimizing the chromatographic method. This can involve adjusting the solvent gradient, changing the stationary phase, or using a different chromatographic technique (e.g., switching from normal-phase to reversed-phase HPLC).
Irreversible Adsorption Strong binding to the stationary phase (e.g., silica gel) can lead to sample loss. Pre-treating the silica gel or using a different adsorbent may help. In some cases, the compound may be decomposing on the column.[5]
Problem 2: Poor Peak Shape or Split Peaks in HPLC
Possible Cause Suggested Solution
Column Overload Reduce the amount of sample injected onto the column.
Inappropriate Mobile Phase pH For STLs with acidic or basic functional groups, the pH of the mobile phase can significantly affect peak shape. Adjusting the pH to ensure the analyte is in a single ionic state can lead to sharper, more symmetrical peaks. For example, adding a small amount of an acid like trifluoroacetic acid (TFA) can improve the peak shape of basic compounds.[5]
Compound Instability/Isomerization on Column If the compound is degrading or converting to other isomers on the column, try using a different stationary phase or modifying the mobile phase conditions (e.g., temperature, pH).
Channeling in the Column Bed This may indicate a problem with the column itself. Re-packing the column or replacing it may be necessary.
Problem 3: Presence of Persistent Impurities
Possible Cause Suggested Solution
Insufficient Resolution Employ orthogonal separation techniques. If normal-phase chromatography fails to remove an impurity, try reversed-phase or counter-current chromatography. Combining different methods is often key to achieving high purity.[8][9]
Structural Similarity of Impurity If the impurity is a closely related STL, high-resolution preparative HPLC or HSCCC may be required.[10] Careful optimization of the mobile phase composition is crucial.
Contamination from Solvents or Equipment Ensure high-purity solvents and clean glassware are used throughout the process. Run solvent blanks to identify potential sources of contamination.

Quantitative Data from Purification Studies

The following tables summarize yields from published STL purification protocols, providing a benchmark for researchers.

Table 1: Purification of Dihydrolactucin (DHLc) and Lactucin (Lc) from Cichorium intybus Roots [2][3]

Parameter Value
Starting Material750 g freeze-dried chicory root powder
Yield of DHLc 642.3 ± 76.3 mg
Yield of Lc 175.3 ± 32.9 mg

Table 2: Comparison of Purification Methods for Grosheimin and Cynaropicrin from Chartolepis intermedia [8][9]

Method Starting Material (Dry Extract) Yield of Grosheimin Purity of Grosheimin Yield of Cynaropicrin Purity of Cynaropicrin Time
Classical Low-Pressure Chromatography 275 g13.8 g95%52.3 g95%110 h
CCC followed by Prep-HPLC 275 g17.9 g99.4%68.0 g98.7%95 h

Experimental Protocols

Protocol 1: Three-Step Purification of DHLc and Lc from Cichorium intybus[2][3]
  • Maceration and Extraction:

    • Freeze-dried chicory root powder (750 g) is macerated in water for 17 hours at 30°C.

    • The supernatant is then subjected to a liquid-liquid extraction with ethyl acetate.

  • Flash Column Chromatography:

    • The ethyl acetate extract is concentrated and fractionated using reversed-phase flash column chromatography.

  • Final Purification:

    • Fractions containing the target STLs are further purified to yield pure DHLc and Lc.

Protocol 2: Purification of STLs from Stevia and Mikania Species[6]
  • Extraction:

    • Dried aerial parts of the plant (50 g) are extracted twice with dichloromethane (DCM) (500 mL) at room temperature.

    • The crude extract is dissolved in warm ethanol (140 mL) and water (60 mL) is added.

  • Liquid-Liquid Partitioning:

    • The ethanol-water mixture is first extracted three times with hexane (50 mL each) to remove non-polar compounds (dewaxing).

    • The mixture is then extracted three times with DCM (50 mL each). The DCM sub-extracts, rich in STLs, are combined and evaporated.

  • Silica Gel Column Chromatography:

    • The dewaxed extract is fractionated by silica gel column chromatography.

    • The column is eluted isocratically with a dichloromethane-ethyl acetate mixture (the ratio is optimized for the specific plant species).

    • Fractions are monitored by TLC, and those containing the pure compound are pooled and dried.

Visualizations

Experimental and Troubleshooting Workflows

The following diagrams illustrate the general workflow for STL purification and a troubleshooting decision tree.

G cluster_workflow General Purification Workflow for Sesquiterpene Lactones A Plant Material (e.g., dried leaves, roots) B Extraction (e.g., Maceration with Dichloromethane or Ethanol) A->B C Crude Extract B->C D Liquid-Liquid Partitioning (e.g., Hexane/Aqueous Ethanol) C->D E Partially Purified Extract (STL-rich) D->E F Column Chromatography (e.g., Silica Gel, RP-18) E->F G Fractions F->G H TLC/HPLC Analysis G->H I Pooling of Pure Fractions H->I J Pure Sesquiterpene Lactone I->J

Caption: A typical experimental workflow for the isolation of sesquiterpene lactones.

G cluster_troubleshooting Troubleshooting Low Yield in STL Purification A Problem: Low Yield of Final Product B Check Extraction Efficiency A->B C Is Extraction Optimized (Solvent, Time, Temp)? B->C D Optimize Extraction Parameters C->D No E Assess Compound Stability C->E Yes K Yield Improved D->K F Evidence of Degradation (e.g., extra spots on TLC)? E->F G Use Milder Purification (e.g., CCC, different stationary phase) F->G Yes H Evaluate Chromatographic Separation F->H No G->K I Co-elution of Target with Impurities? H->I J Modify Gradient/Solvent System or Change Column I->J Yes I->K No, separation is good J->K

Caption: A decision tree for troubleshooting low yields in STL purification.

References

Technical Support Center: Improving Isoscabertopin Yield from Natural Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Isoscabertopin from its natural source, Elephantopus scaber.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of this compound?

A1: this compound is a sesquiterpene lactone primarily isolated from the plant Elephantopus scaber, a member of the Asteraceae family. It is found in various parts of the plant, including the leaves and roots.

Q2: What are the common methods for extracting this compound?

A2: Common extraction methods for this compound and other sesquiterpene lactones from Elephantopus scaber include conventional techniques like maceration and Soxhlet extraction, as well as modern methods such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE). The choice of method can significantly impact the extraction efficiency and the integrity of the compound.

Q3: Which solvents are most effective for this compound extraction?

A3: Sesquiterpene lactones like this compound are typically of medium polarity. Solvents such as ethanol (B145695), methanol (B129727), ethyl acetate, and chloroform (B151607) are commonly used.[1] For instance, an ethanol-water mixture (90:10) has been used for reflux extraction of E. scaber. The selection of the solvent is a critical parameter that needs to be optimized for maximizing the yield.

Q4: How does the choice of plant material affect the yield of this compound?

A4: The yield of this compound can be influenced by the part of the plant used (leaves, roots, etc.), the geographical location of the plant, the harvest season, and the post-harvest processing (drying and storage). Different plant parts may have varying concentrations of the target compound. For example, some studies have indicated that the roots of E. scaber may yield a higher percentage of certain extracts compared to the leaves.

Q5: What is a typical expected yield for this compound?

A5: The yield of this compound is not always explicitly reported as a percentage of the dry plant weight in the literature. Often, yields are reported for the total crude extract or for more abundant sesquiterpene lactones like deoxyelephantopin. The concentration of this compound within the crude extract can be relatively low, and its isolation requires further purification steps, which can lead to losses. A successful extraction and purification process would typically yield this compound in the range of milligrams from a kilogram of dried plant material.

Troubleshooting Guide for Low this compound Yield

Low yield is a common challenge in natural product extraction. This guide provides a systematic approach to identifying and resolving potential causes for the suboptimal recovery of this compound.

Problem Area 1: Raw Material Quality and Preparation
QuestionPossible CauseRecommended Solution
Is the starting plant material of good quality? Incorrect botanical identification, harvesting at a non-optimal time, or improper storage leading to degradation of this compound.Verify the identity of Elephantopus scaber. Harvest during the flowering stage, which is often when the concentration of secondary metabolites is highest. Properly dry the plant material in a well-ventilated area away from direct sunlight and store it in a cool, dark, and dry place.[2]
Is the plant material properly prepared? Inadequate grinding of the plant material, resulting in poor solvent penetration.Grind the dried plant material to a fine and uniform powder (e.g., 40-60 mesh) to increase the surface area for efficient solvent contact.
Problem Area 2: Extraction Process Parameters
QuestionPossible CauseRecommended Solution
Is the extraction solvent optimal? The polarity of the solvent may not be suitable for this compound, leading to poor solubility and extraction.Experiment with a range of solvents with varying polarities, such as n-hexane, chloroform, ethyl acetate, ethanol, and methanol, or their mixtures.[1] Ethanol and methanol are often good starting points for sesquiterpene lactones.
Are the extraction time and temperature appropriate? Insufficient extraction time can lead to incomplete extraction. Excessively high temperatures can cause thermal degradation of this compound.[3]Optimize the extraction time for your chosen method. For maceration, this could be 24-72 hours. For UAE and MAE, shorter times (e.g., 15-60 minutes) are typical.[3] When using heat, maintain a moderate temperature (e.g., 40-60°C) to prevent degradation.
Is the solid-to-liquid ratio correct? A low solvent volume may not be sufficient to fully extract the compound from the plant matrix.Use an adequate solid-to-liquid ratio, typically ranging from 1:10 to 1:30 (g/mL). A higher solvent volume can enhance extraction efficiency but may require more effort during the solvent removal step.
Problem Area 3: Post-Extraction Processing and Purification
QuestionPossible CauseRecommended Solution
Is there a significant loss of this compound during solvent removal? High temperatures during solvent evaporation using a rotary evaporator can lead to the degradation of the compound.Evaporate the solvent under reduced pressure at a controlled temperature, preferably below 45°C.
Is the purification strategy leading to product loss? Inefficient separation from other compounds during chromatographic purification (e.g., column chromatography, HPLC).Optimize the chromatographic conditions. For column chromatography, select an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable mobile phase gradient (e.g., n-hexane-ethyl acetate). Monitor the fractions closely using Thin Layer Chromatography (TLC) to avoid accidental discarding of fractions containing this compound.
Is this compound degrading after extraction? This compound, like many sesquiterpene lactones, may be unstable and susceptible to degradation upon exposure to light, air (oxidation), or extreme pH.Store the crude extract and purified this compound at low temperatures (4°C for short-term, -20°C for long-term) in airtight, light-protected containers (e.g., amber vials).

Data Presentation: Extraction of Sesquiterpene Lactones

While specific quantitative data for this compound yield under various extraction conditions is limited in publicly available literature, the following tables provide data on total extract yield from Elephantopus scaber and yields of related sesquiterpene lactones from other plants, which can serve as a valuable reference for optimizing this compound extraction.

Table 1: Total Extract Yield from Elephantopus scaber using Soxhlet Extraction

Plant PartSolventExtraction Time (hours)Total Extract Yield (%)
Leavesn-Hexane64.5
LeavesMethanol1212.5
Rootsn-Hexane66.1
RootsMethanol910.2
Stemsn-Hexane95.3
StemsMethanol910.2

(Data adapted from a study on the extraction of chemical ingredients from Elephantopus scaber. The yield is for the total crude extract, not specifically this compound.)

Table 2: Comparative Yields of Alantolactone and Isoalantolactone from Inula helenium using Microwave-Assisted Extraction (MAE)

Ethanol Conc. (%)Liquid/Sample Ratio (mL/g)Microwave Power (W)Irradiation Time (min)Alantolactone Yield (mg/g)Isoalantolactone Yield (mg/g)
10030300555.0 ± 0.148.4 ± 0.2
7530300552.1 ± 0.345.9 ± 0.1
5030300548.7 ± 0.242.1 ± 0.3
10020300551.5 ± 0.445.3 ± 0.2
10040300553.2 ± 0.146.8 ± 0.1
10030200550.8 ± 0.244.7 ± 0.3
10030400553.1 ± 0.346.9 ± 0.2
10030300351.2 ± 0.145.1 ± 0.1
10030300753.8 ± 0.247.3 ± 0.2

(Data adapted from a study on the optimization of MAE for sesquiterpene lactones from Inula helenium, serving as a model for this compound extraction optimization.)

Experimental Protocols

Protocol 1: Maceration for this compound Extraction

This protocol provides a general procedure for the maceration of Elephantopus scaber to extract this compound.

Materials:

  • Dried and powdered Elephantopus scaber plant material (leaves or roots)

  • Solvent (e.g., 95% Ethanol)

  • Erlenmeyer flask or a suitable container with a lid

  • Shaker (optional)

  • Filter paper (Whatman No. 1)

  • Funnel

  • Rotary evaporator

Procedure:

  • Weigh 100 g of finely powdered Elephantopus scaber and place it in a 2 L Erlenmeyer flask.

  • Add 1 L of 95% ethanol to the flask, ensuring the plant material is fully submerged.

  • Seal the flask and keep it at room temperature for 72 hours.

  • Agitate the mixture periodically (e.g., by shaking for 15 minutes every 12 hours) to enhance extraction.

  • After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Wash the residue with an additional 200 mL of the solvent to recover any remaining extract.

  • Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

  • Store the crude extract at 4°C for further purification.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol outlines a general procedure for UAE, which can reduce extraction time and improve efficiency.

Materials:

  • Dried and powdered Elephantopus scaber plant material

  • Solvent (e.g., 70% Ethanol)

  • Beaker or flask

  • Ultrasonic bath or probe sonicator

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Place 20 g of powdered Elephantopus scaber into a 500 mL beaker.

  • Add 400 mL of 70% ethanol (solid-to-liquid ratio of 1:20 g/mL).

  • Place the beaker in an ultrasonic bath.

  • Sonicate the mixture for 30 minutes at a controlled temperature (e.g., 40°C).

  • After sonication, filter the extract to separate the plant material.

  • Wash the residue with a small volume of the solvent.

  • Combine the filtrates and remove the solvent using a rotary evaporator at a temperature below 45°C.

  • Store the resulting crude extract at 4°C.

Visualizations

General Workflow for this compound Extraction and Isolation

Extraction_Workflow A Plant Material (Elephantopus scaber) B Drying and Grinding A->B C Extraction (Maceration, UAE, MAE) B->C D Filtration C->D E Solvent Evaporation D->E F Crude Extract E->F G Solvent Partitioning F->G H Column Chromatography G->H I Pure this compound H->I

Caption: A generalized workflow for the extraction and isolation of this compound.

Troubleshooting Logic for Low this compound Yield

Troubleshooting_Logic Start Low this compound Yield P1 Check Raw Material Quality Start->P1 P2 Review Extraction Parameters Start->P2 P3 Evaluate Post-Extraction Handling Start->P3 S1a Verify Botanical ID P1->S1a S1b Optimize Harvest Time P1->S1b S1c Improve Grinding P1->S1c S2a Test Different Solvents P2->S2a S2b Optimize Time & Temperature P2->S2b S2c Adjust Solid-Liquid Ratio P2->S2c S3a Gentle Solvent Removal P3->S3a S3b Optimize Chromatography P3->S3b S3c Ensure Proper Storage P3->S3c

Caption: A logical diagram for troubleshooting low this compound yield.

References

Enhancing the stability of Isoscabertopin in DMSO for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on enhancing the stability of Isoscabertopin in Dimethyl Sulfoxide (DMSO) for long-term storage. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of relevant biological pathways.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound in DMSO.

Issue Possible Cause Recommended Solution
Precipitation observed in the this compound/DMSO stock solution after thawing. The concentration of this compound may exceed its solubility limit in DMSO at lower temperatures. Repeated freeze-thaw cycles can also promote precipitation.Gently warm the solution to 37°C in a water bath and vortex to redissolve the compound. If precipitation persists, consider preparing a lower concentration stock solution. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[1]
Loss of biological activity of this compound in assays over time. Degradation of this compound in the DMSO stock solution. This can be accelerated by improper storage conditions. Sesquiterpene lactones can be susceptible to hydrolysis or other reactions, especially if the DMSO has absorbed water.[2]Store the DMSO stock solution at -80°C for long-term storage. Use anhydrous, high-purity DMSO to prepare solutions.[3][4] Minimize exposure to light and air. It is recommended to perform a stability study to determine the degradation rate under your specific storage conditions (see Experimental Protocols).
Inconsistent results between experiments using the same stock solution. Non-homogeneity of the stock solution after thawing, or partial degradation of the compound.Ensure the solution is completely thawed and vortexed thoroughly before each use to ensure homogeneity. Prepare fresh dilutions from the stock for each experiment.
Color change observed in the this compound/DMSO solution. This may indicate degradation of the compound or a reaction with impurities in the DMSO.[2]Discard the solution. Prepare a fresh stock solution using high-purity, anhydrous DMSO. Visually inspect stored solutions regularly for any changes.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for long-term storage of this compound?

A1: High-purity, anhydrous DMSO is a common solvent for creating stock solutions of this compound. However, due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened bottle or a properly stored desiccated stock of DMSO to prevent the introduction of water, which can lead to hydrolysis of the compound.[3][4][5]

Q2: What is the optimal storage temperature for this compound in DMSO?

A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C. For short-term storage (a few days), -20°C is acceptable. Avoid storing DMSO solutions at room temperature for extended periods, as this can accelerate degradation.[2][6][7]

Q3: How can I minimize the degradation of this compound in my DMSO stock?

A3: To minimize degradation:

  • Use high-purity, anhydrous DMSO.

  • Store aliquots in tightly sealed, amber glass vials to protect from light and moisture.[3][4]

  • Minimize freeze-thaw cycles by preparing single-use aliquots.

  • Store at -80°C for long-term storage.

  • Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric water into the solution.

Q4: Is this compound, as a sesquiterpene lactone, expected to be stable in DMSO?

A4: Sesquiterpene lactones are generally a stable class of compounds.[8] However, the α-methylene-γ-lactone moiety present in many sesquiterpene lactones can be reactive towards nucleophiles. While DMSO itself is aprotic, absorbed water can lead to hydrolysis. The stability of this compound in DMSO should be experimentally verified under your specific storage conditions.

Q5: How can I check the stability of my this compound stock solution?

A5: You can perform a stability study using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves analyzing the concentration of this compound in your stock solution at different time points and storage conditions to determine the rate of degradation. See the detailed protocol below.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in DMSO by HPLC

This protocol outlines a method to determine the stability of this compound in a DMSO stock solution over time at different storage temperatures.

Materials:

  • This compound

  • Anhydrous, high-purity DMSO

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • Amber glass HPLC vials with caps

  • Calibrated micropipettes

  • HPLC system with a UV detector and a C18 reversed-phase column

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve it in anhydrous, high-purity DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.

  • Aliquoting and Storage:

    • Aliquot the stock solution into multiple amber glass vials (e.g., 20 µL per vial).

    • Divide the vials into different storage groups:

      • -80°C

      • -20°C

      • 4°C

      • Room Temperature (as a stress condition)

  • Time Points:

    • Define the time points for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months).

  • Sample Preparation for HPLC Analysis (at each time point):

    • At each time point, take one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Prepare a fresh dilution of the stock solution in the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µM).

    • Prepare a fresh calibration curve from a newly prepared this compound standard solution at the same concentration range.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. The gradient should be optimized to achieve good separation of this compound from any potential degradation products.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (typically in the range of 200-220 nm for sesquiterpene lactones).

    • Injection Volume: 10 µL.

    • Run the samples and the calibration standards.

  • Data Analysis:

    • Quantify the concentration of this compound in each sample using the calibration curve.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining this compound against time for each storage condition.

Quantitative Data Summary

The following table can be used to summarize the results of the stability study.

Storage TemperatureT=01 Week1 Month3 Months6 Months
-80°C 100%
-20°C 100%
4°C 100%
Room Temperature 100%
% Remaining this compound

Signaling Pathways and Experimental Workflows

This compound, like other sesquiterpene lactones, is reported to exert its biological effects, including apoptosis, through the modulation of key signaling pathways such as NF-κB and STAT3.

This compound Stability Study Workflow

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T=0, 1W, 1M, 3M, 6M) prep_stock Prepare this compound Stock in Anhydrous DMSO aliquot Aliquot into Single-Use Vials prep_stock->aliquot storage_neg80 -80°C aliquot->storage_neg80 Store storage_neg20 -20°C aliquot->storage_neg20 Store storage_4 4°C aliquot->storage_4 Store storage_rt Room Temp aliquot->storage_rt Store hplc Dilute and Analyze by HPLC/LC-MS storage_neg80->hplc storage_neg20->hplc storage_4->hplc storage_rt->hplc quantify Quantify Remaining This compound hplc->quantify plot Plot % Remaining vs. Time quantify->plot

Caption: Workflow for assessing this compound stability in DMSO.

Potential Inhibition of the NF-κB Signaling Pathway by this compound

NFkB_Pathway stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimuli->receptor IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 proteasome Proteasomal Degradation IkB->proteasome ubiquitination NFkB_active Active NF-κB (p50/p65) NFkB_p50_p65->NFkB_active releases proteasome->IkB degrades nucleus Nucleus NFkB_active->nucleus translocates gene_transcription Gene Transcription (Inflammation, Proliferation, Survival) nucleus->gene_transcription activates This compound This compound This compound->IKK inhibits This compound->NFkB_active inhibits nuclear translocation

Caption: Potential mechanisms of NF-κB pathway inhibition by this compound.

Potential Inhibition of the STAT3 Signaling Pathway by this compound

STAT3_Pathway cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor JAK JAK receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes nucleus Nucleus pSTAT3_dimer->nucleus translocates gene_transcription Gene Transcription (Proliferation, Survival, Angiogenesis) nucleus->gene_transcription activates This compound This compound This compound->JAK inhibits This compound->pSTAT3_dimer prevents dimerization

Caption: Potential mechanisms of STAT3 pathway inhibition by this compound.

This compound-Induced Apoptosis Signaling Pathway

Apoptosis_Pathway This compound This compound ROS ↑ ROS Generation This compound->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax ↑ Bax (Pro-apoptotic) This compound->Bax Mitochondria Mitochondria ROS->Mitochondria induces stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bcl2->Mitochondria inhibits Bax->Mitochondria promotes pore formation Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

References

Technical Support Center: Isoscabertopin Dosage and Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers utilizing Isoscabertopin in murine experimental models. The following information is collated from studies on Elephantopus scaber extracts and related sesquiterpene lactones. Direct experimental data on this compound is limited; therefore, the following protocols and dosage recommendations should be considered as a starting point for dose-finding and optimization studies.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in mice?

A1: Currently, there is no established optimal dosage for pure this compound in mice. However, based on studies with extracts of Elephantopus scaber and other sesquiterpene lactones, a starting dose range can be inferred. For crude extracts of Elephantopus scaber, oral doses have ranged from 10 mg/kg to 600 mg/kg body weight.[1][2] For a related sesquiterpene lactone, Deoxyelephantopin, an intraperitoneal (i.p.) dose of 10 mg/kg has been used in mice.[3] Another sesquiterpene lactone, diacethylpiptocarphol, was administered at 5 mg/kg/day (i.p.) in mice.[4]

It is crucial to perform a dose-escalation study to determine the optimal and non-toxic dose of this compound for your specific mouse model and experimental endpoint.

Q2: What are the appropriate administration routes for this compound in mice?

A2: Based on studies with related compounds and extracts, the most common routes of administration are oral (p.o.) and intraperitoneal (i.p.).[5] The choice of administration route will depend on the experimental design, the desired pharmacokinetic profile, and the formulation of this compound.

Q3: How should I prepare this compound for administration?

A3: The solubility of this compound will dictate the appropriate vehicle for administration. Sesquiterpene lactones often have poor water solubility. Therefore, a vehicle such as a solution containing DMSO, ethanol, or other biocompatible solvents, further diluted in saline or corn oil, may be necessary. It is critical to establish the maximum tolerated concentration of the vehicle in a pilot study to avoid solvent-related toxicity.

Q4: What are the potential signaling pathways affected by this compound?

A4: The precise signaling pathways modulated by this compound are not fully elucidated. However, studies on the related compound Deoxyelephantopin suggest that it can influence multiple pathways involved in cancer progression, including the NF-κB and MAPK signaling pathways. Deoxyelephantopin has been shown to suppress NF-κB activation and modulate the expression of downstream targets like MMP-9, COX-2, and VEGF. It can also induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the JNK pathway.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
No observable effect at the initial dose. - The initial dose is too low.- Poor bioavailability via the chosen administration route.- Inappropriate vehicle leading to poor absorption.- Gradually escalate the dose in subsequent cohorts.- Consider an alternative administration route (e.g., switch from oral to intraperitoneal).- Re-evaluate the formulation and vehicle to improve solubility and absorption.
Signs of toxicity in mice (e.g., weight loss, lethargy, ruffled fur). - The administered dose is too high.- The vehicle is causing toxicity.- The administration procedure is causing undue stress or injury.- Reduce the dosage in subsequent experiments.- Run a vehicle-only control group to assess solvent toxicity.- Refine the administration technique to minimize stress and potential for injury. Ensure proper needle gauge and injection volume for the chosen route.
Variability in response between individual mice. - Inconsistent administration technique.- Differences in mouse strain, age, or sex.- Instability of the this compound formulation.- Ensure all personnel are thoroughly trained in the administration procedure.- Standardize the mouse model parameters.- Prepare fresh formulations for each experiment and ensure proper storage conditions.

Data Presentation

Table 1: Dosage of Elephantopus scaber Extracts in Mice

Extract TypeAdministration RouteDosage Range (mg/kg)Mouse ModelReference
Leaf Ethanol ExtractOral150, 300, 600Aging mice
Leaf Ethanol ExtractOral10, 30, 100Male white mice
PolysaccharidesOral150, 300, 450Heat-stressed mice
Aqueous ExtractOral500, 1000, 2000BALB/c mice
Aqueous & Hydroalcoholic ExtractsIntraperitoneal300 - 6000Mice

Table 2: Dosage of Related Sesquiterpene Lactones in Mice

CompoundAdministration RouteDosage (mg/kg)Mouse ModelReference
DeoxyelephantopinIntraperitoneal10BALB/c mice with pancreatic cancer xenografts
DiacethylpiptocarpholIntraperitoneal5 (daily)Balb/c mice with Ehrlich tumors

Experimental Protocols

Protocol 1: General Procedure for Intraperitoneal (i.p.) Administration of this compound in Mice

  • Preparation of this compound Solution:

    • Dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO).

    • Further dilute the stock solution with sterile saline or phosphate-buffered saline (PBS) to the final desired concentration.

    • The final concentration of the solvent should be kept to a minimum (typically <10% of the total volume) to avoid toxicity. A vehicle control group should always be included in the experiment.

  • Animal Restraint:

    • Gently restrain the mouse by securing the scruff of the neck.

    • Position the mouse to expose the abdomen.

  • Injection:

    • Use a 25-27 gauge needle.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate briefly to ensure no fluid (urine or blood) is drawn back, indicating incorrect placement.

    • Inject the this compound solution slowly. The injection volume should not exceed 10 ml/kg.

  • Post-injection Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

    • Continue to monitor the mice regularly according to the experimental plan for signs of toxicity or therapeutic effects.

Protocol 2: General Procedure for Oral Gavage (p.o.) Administration of this compound in Mice

  • Preparation of this compound Suspension/Solution:

    • Prepare the this compound formulation in a suitable vehicle (e.g., water with a suspending agent like carboxymethylcellulose, or an oil-based vehicle).

  • Animal Restraint:

    • Firmly but gently restrain the mouse.

  • Gavage:

    • Use a proper-sized, ball-tipped gavage needle.

    • Gently insert the gavage needle into the mouth and pass it over the tongue into the esophagus.

    • Administer the solution slowly to prevent regurgitation and aspiration. The volume should typically not exceed 10 ml/kg.

  • Post-administration Monitoring:

    • Observe the mouse for any signs of distress, such as difficulty breathing.

    • Return the mouse to its cage and monitor according to the experimental protocol.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Formulation This compound Formulation (Vehicle Selection & Dissolution) Dosing Administration (Oral or Intraperitoneal) Formulation->Dosing Animal_Acclimation Animal Acclimation (Standardized Conditions) Animal_Acclimation->Dosing Monitoring Monitoring (Toxicity & Efficacy) Dosing->Monitoring Data_Collection Data Collection (e.g., Tumor Volume, Biomarkers) Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Caption: General experimental workflow for in vivo studies with this compound in mice.

Signaling_Pathway cluster_stimulus External Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response Stimulus Pro-inflammatory/ Proliferative Signals IKK IKK Complex Stimulus->IKK MAPKK MAPKK (e.g., MEK) Stimulus->MAPKK IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB releases Gene_Expression Gene Expression (Inflammation, Proliferation, Invasion, Angiogenesis) NFkB->Gene_Expression transcribes MAPK MAPK (e.g., JNK, ERK) MAPKK->MAPK activates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 activates Apoptosis Apoptosis MAPK->Apoptosis induces AP1->Gene_Expression transcribes This compound This compound (Proposed Action) This compound->IKK inhibits This compound->MAPK modulates

Caption: Putative signaling pathways modulated by this compound, based on related compounds.

References

Troubleshooting low solubility of Isoscabertopin in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isoscabertopin, focusing on challenges related to its low solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. It is often isolated from plants of the Elephantopus genus and has demonstrated anti-tumor properties in preclinical studies. Due to its chemical structure, this compound is a lipophilic molecule with low solubility in water.

Q2: I am having trouble dissolving this compound in my aqueous buffer for cell-based assays. What is the recommended solvent?

This compound is sparingly soluble in aqueous solutions. It is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it to the final desired concentration in your aqueous experimental medium. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound. Ethanol can also be used.

Q3: What is the maximum concentration of DMSO I can use in my cell culture experiments?

The tolerance of cell lines to DMSO can vary. Generally, it is advisable to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v) to avoid solvent-induced toxicity or off-target effects. It is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent itself.

Q4: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. How can I prevent this?

Precipitation upon dilution is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Increase the volume of the final aqueous solution: A higher dilution factor can help keep the compound in solution.

  • Use a gentle mixing technique: Vortexing or sonicating the solution during dilution can aid in dispersion.

  • Warm the aqueous buffer slightly: A modest increase in temperature (e.g., to 37°C) can improve solubility. However, be mindful of the temperature stability of this compound and other components in your medium.

  • Consider the use of a surfactant or co-solvent: Adding a small amount of a biocompatible surfactant like Tween® 80 or a co-solvent such as polyethylene (B3416737) glycol (PEG) to the aqueous buffer can enhance the solubility of hydrophobic compounds.

Troubleshooting Guide: Low Solubility of this compound

This guide provides a systematic approach to addressing common solubility issues encountered during experiments with this compound.

Problem 1: this compound powder does not dissolve in the chosen organic solvent.
Possible Cause Troubleshooting Step Expected Outcome
Insufficient solvent volumeGradually add more solvent while vortexing or sonicating.The powder should completely dissolve.
Inappropriate solventTest solubility in alternative organic solvents such as ethanol, methanol, or dimethylformamide (DMF).Identification of a more suitable solvent for the stock solution.
Low temperatureGently warm the solution in a water bath.Increased kinetic energy should facilitate dissolution.
Problem 2: Precipitate forms immediately upon dilution of the organic stock solution into aqueous buffer.
Possible Cause Troubleshooting Step Expected Outcome
Exceeding the aqueous solubility limitDecrease the final concentration of this compound.The compound remains in solution at a lower, effective concentration.
Inadequate mixingAdd the stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring.Improved dispersion prevents localized high concentrations and precipitation.
pH of the aqueous bufferAdjust the pH of the buffer. While this compound's solubility is not strongly pH-dependent, slight adjustments may have a minor effect.Minimal precipitation at the optimal pH.
Problem 3: The prepared this compound solution is not stable and forms a precipitate over time.
Possible Cause Troubleshooting Step Expected Outcome
Storage conditionsStore stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.Maintained stability and potency of the stock solution.
Aqueous solution instabilityPrepare fresh dilutions in aqueous buffer for each experiment. Do not store aqueous solutions for extended periods.Consistent experimental results with freshly prepared solutions.

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvents. Please note that specific quantitative data for this compound is limited in publicly available literature. The data presented here is based on information for structurally similar sesquiterpene lactones and general knowledge of hydrophobic compounds. Researchers should perform their own solubility tests for precise measurements.

Solvent Solubility Notes
DMSO HighRecommended for preparing concentrated stock solutions.
Ethanol Moderate to HighAn alternative to DMSO for stock solutions.
Methanol ModerateCan also be used for stock solutions.
Water Very LowThis compound is practically insoluble in water.
Phosphate-Buffered Saline (PBS) Very LowSimilar to water, direct dissolution is not feasible.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder, Molecular Weight: 358.4 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh 3.58 mg of this compound powder using an analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1 mL of cell culture grade DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.

  • If necessary, sonicate the solution for 5-10 minutes in a water bath sonicator to ensure complete dissolution.

  • Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile conical tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • In a sterile conical tube, add 9.99 mL of pre-warmed cell culture medium.

  • Add 10 µL of the 10 mM this compound stock solution to the cell culture medium. This results in a 1:1000 dilution and a final DMSO concentration of 0.1%.

  • Immediately vortex the solution gently to ensure thorough mixing and prevent precipitation.

  • Use the freshly prepared 10 µM working solution for your experiments.

Visualizations

Signaling Pathways

Isoscabertopin_Signaling_Pathways cluster_NFkB NF-κB Pathway Inhibition cluster_STAT3 STAT3 Pathway Inhibition cluster_Apoptosis Apoptosis Induction This compound This compound IKK IKK This compound->IKK Inhibits STAT3 STAT3 This compound->STAT3 Inhibits Phosphorylation Mitochondria Mitochondria This compound->Mitochondria Induces Stress IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Gene_Transcription Pro-inflammatory & Anti-apoptotic Gene Transcription NFkB_nucleus->Gene_Transcription Activates JAK JAK JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes STAT3_nucleus STAT3 (nucleus) STAT3_dimer->STAT3_nucleus Translocates Proliferation_Survival_Genes Proliferation & Survival Gene Transcription STAT3_nucleus->Proliferation_Survival_Genes Activates Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative signaling pathways modulated by this compound.

Experimental Workflow

Troubleshooting_Workflow Start Start: Low Solubility Issue Prep_Stock Prepare Concentrated Stock in DMSO or Ethanol Start->Prep_Stock Dilute Dilute Stock into Aqueous Buffer Prep_Stock->Dilute Precipitate_Check Precipitate Forms? Dilute->Precipitate_Check Troubleshoot Troubleshooting Steps: - Lower Concentration - Enhance Mixing - Use Co-solvents/Surfactants Precipitate_Check->Troubleshoot Yes Success Solution is Clear: Proceed with Experiment Precipitate_Check->Success No Troubleshoot->Dilute Vehicle_Control Include Vehicle Control in Experiment Success->Vehicle_Control

Caption: Workflow for troubleshooting this compound solubility.

Logical Relationships

Logical_Relationships Low_Aqueous_Solubility Low Aqueous Solubility Organic_Stock Use of Organic Stock Solution (e.g., DMSO) Low_Aqueous_Solubility->Organic_Stock Dilution_Precipitation Potential for Precipitation upon Dilution Organic_Stock->Dilution_Precipitation Solubilization_Techniques Solubilization Techniques: - Co-solvents - Surfactants - Sonication Dilution_Precipitation->Solubilization_Techniques Successful_Experiment Successful Experiment Solubilization_Techniques->Successful_Experiment

Caption: Relationship between solubility challenges and solutions.

Strategies to reduce off-target effects of Isoscabertopin in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Isoscabertopin in vitro, with a focus on strategies to understand and mitigate potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its putative mechanism of action?

This compound is a sesquiterpene lactone isolated from the plant Elephantopus scaber. Like many other sesquiterpene lactones, it possesses anti-tumor properties. While its precise molecular target is not definitively established in publicly available literature, compounds of this class are known to act as alkylating agents, often targeting proteins with nucleophilic cysteine residues. A primary putative target pathway for many sesquiterpene lactones is the NF-κB signaling cascade, a key regulator of inflammation, cell survival, and proliferation.

Q2: What are the potential off-target effects of this compound in vitro?

Due to its reactive nature as a sesquiterpene lactone, this compound may exhibit off-target effects, including:

  • Cytotoxicity in non-cancerous cell lines: It is crucial to assess the therapeutic window of this compound by comparing its cytotoxicity in cancer cell lines versus healthy, non-transformed cell lines.

  • Non-specific protein alkylation: The electrophilic nature of this compound can lead to covalent modification of proteins other than the intended target, potentially altering their function.

  • Induction of oxidative stress: Sesquiterpene lactones have been reported to increase reactive oxygen species (ROS) levels in cells, which can lead to broad cellular damage.

Q3: How can I determine if the observed phenotype in my experiment is due to an off-target effect?

Troubleshooting Guides

Issue 1: High Cytotoxicity in Control (Non-Cancerous) Cell Lines

Potential Cause: The concentration of this compound used may be too high, leading to generalized cytotoxicity that masks any cancer-cell-specific effects.

Recommended Solutions:

  • Dose-Response Curve: Perform a dose-response experiment using a wide range of this compound concentrations on both your cancer cell line of interest and a relevant non-cancerous control cell line.

  • Determine IC50 and Selectivity Index (SI): Calculate the half-maximal inhibitory concentration (IC50) for both cell lines. The Selectivity Index (SI = IC50 of control cells / IC50 of cancer cells) is a critical parameter. A higher SI value indicates greater selectivity for cancer cells.

  • Optimize Concentration: Select a concentration for your experiments that maximizes the effect on cancer cells while minimizing toxicity to control cells.

Data Presentation

Table 1: Illustrative Cytotoxicity Profile of this compound
Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM) (Control)Selectivity Index (SI)
MCF-7Breast AdenocarcinomaData not availableData not availableN/A
MDA-MB-231Breast AdenocarcinomaData not availableData not availableN/A
HCT-116Colorectal CarcinomaData not availableData not availableN/A
PC-3Prostate AdenocarcinomaData not availableData not availableN/A
A549Lung CarcinomaData not availableData not availableN/A
HepG2Hepatocellular CarcinomaData not availableData not availableN/A
MRC-5Normal Lung FibroblastData not availableData not availableN/A

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using Resazurin-Based Assay

This protocol provides a method for determining the cytotoxic effects of this compound on both cancerous and non-cancerous cell lines.

Materials:

  • Cancer and non-cancerous cell lines

  • Complete cell culture medium

  • This compound

  • Resazurin (B115843) sodium salt solution

  • 96-well plates

  • Plate reader with fluorescence detection

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours, or until a color change is observed.

  • Fluorescence Measurement: Measure the fluorescence of each well using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the direct binding of a small molecule to its target protein in a cellular environment.

Materials:

  • Cells of interest

  • This compound

  • PBS and lysis buffer

  • Antibody against the putative target protein (e.g., a subunit of NF-κB)

  • SDS-PAGE and Western blot reagents

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle control for a specified time.

  • Heating: Heat the cell suspensions or lysates across a range of temperatures (e.g., 40-70°C).

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble target protein at each temperature point using Western blotting with an antibody specific to the putative target.

  • Data Analysis: A shift in the protein's melting curve to a higher temperature in the presence of this compound indicates target engagement.

Mandatory Visualization

Caption: Troubleshooting workflow for addressing off-target cytotoxicity.

G cluster_1 Putative NF-κB Signaling Pathway Inhibition by this compound Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->IkB sequestered by Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to This compound This compound This compound->NFkB_p65_p50 putative inhibition Proteasome->NFkB_p65_p50 releases Gene_Expression Target Gene Expression (Inflammation, Proliferation, Survival) Nucleus->Gene_Expression activates

Caption: Putative mechanism of this compound via NF-κB pathway inhibition.

G cluster_2 Experimental Workflow for Target Deconvolution Start Phenotype Observed CETSA Cellular Thermal Shift Assay (CETSA) Start->CETSA Proteomics Proteome-wide Thermal Shift Assay Start->Proteomics In_Silico In Silico Target Prediction Start->In_Silico Identify_Candidates Identify Candidate Binding Proteins CETSA->Identify_Candidates Proteomics->Identify_Candidates In_Silico->Identify_Candidates Validate Validate Candidates (e.g., pulldown assays, enzymatic assays) Identify_Candidates->Validate Confirm_Target Confirm Molecular Target Validate->Confirm_Target

Caption: Workflow for identifying the molecular target of this compound.

Refining analytical methods for detecting Isoscabertopin metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of Isoscabertopin and its metabolites. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the expected metabolites of this compound?

A1: While specific metabolic pathways for this compound are not extensively documented in publicly available literature, metabolism of sesquiterpene lactones typically involves Phase I and Phase II biotransformations.[1] Phase I reactions may include oxidation, reduction, and hydrolysis, often catalyzed by cytochrome P450 enzymes.[1] For this compound, this could result in hydroxylated or epoxidized derivatives. Phase II reactions involve conjugation with endogenous molecules like glucuronic acid or sulfate (B86663) to increase water solubility for excretion.[2] Therefore, researchers should anticipate detecting hydroxylated, glucuronidated, and sulfated metabolites of this compound in biological matrices.

Q2: Which analytical technique is most suitable for detecting this compound and its metabolites?

A2: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly UPLC-MS/MS, is the preferred method for analyzing sesquiterpene lactones like this compound and their metabolites.[3][4] This is due to the low volatility and thermal instability of these compounds, which makes Gas Chromatography (GC) less suitable.[3][4] HPLC-MS offers high sensitivity and selectivity, which is crucial for identifying and quantifying metabolites in complex biological samples.[3] HPLC with Ultraviolet (UV) detection can also be used, but it may lack the sensitivity and specificity required for metabolite identification.[3]

Q3: What are the key challenges in developing an analytical method for this compound metabolites?

A3: Key challenges include:

  • Low concentrations of metabolites: Metabolites are often present at much lower concentrations than the parent drug.

  • Matrix effects: Components of biological samples (e.g., plasma, urine) can interfere with the ionization of the target analytes in the MS source, leading to ion suppression or enhancement.[5]

  • Isomeric metabolites: Metabolites may be structurally very similar to each other and to the parent compound, making chromatographic separation difficult.

  • Lack of commercial standards: Reference standards for metabolites are often unavailable, complicating their identification and quantification.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound and its metabolites using LC-MS.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Column Contamination: Buildup of matrix components on the column.[6]2. Inappropriate Injection Solvent: Sample is not fully soluble in the mobile phase.[7]3. Column Degradation: Loss of stationary phase due to extreme pH or temperature.1. Flush the column with a strong solvent or follow the manufacturer's cleaning protocol.[7] Use a guard column to protect the analytical column.[7]2. Ensure the sample is dissolved in a solvent that is weaker than or of similar composition to the initial mobile phase.[7]3. Check the mobile phase pH and column temperature to ensure they are within the column's recommended operating range.
Low Signal Intensity or No Peak Detected 1. Ion Suppression: Co-eluting matrix components are interfering with ionization.[5]2. Incorrect MS Parameters: Ionization source settings (e.g., temperature, voltage) are not optimal.[5]3. Sample Degradation: The analyte is not stable in the sample matrix or during storage.[5]1. Improve sample preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[6] Dilute the sample.2. Optimize MS parameters: Perform tuning and optimization of the ion source and collision energy for this compound and potential metabolites.3. Check sample stability: Prepare fresh samples and keep them at an appropriate temperature.[5]
Retention Time Shifts 1. Changes in Mobile Phase Composition: Inaccurate preparation or evaporation of the mobile phase.[7]2. Column Equilibration: Insufficient time for the column to equilibrate between injections.[5]3. Fluctuations in Column Temperature: Inconsistent oven temperature.1. Prepare fresh mobile phase and keep the solvent bottles capped.[7]2. Increase the equilibration time in the gradient program to at least 10 column volumes.[5]3. Ensure the column oven is functioning correctly and maintaining a stable temperature.[5]
High Backpressure 1. Blockage in the System: Particulates from the sample or mobile phase have clogged the tubing, frits, or column.[6]2. Salt Precipitation: Buffer salts have precipitated in the system due to high organic solvent concentration.1. Systematically locate the blockage by disconnecting components starting from the detector and moving backward.[6] Filter all samples and mobile phases.[6]2. Ensure the buffer concentration is appropriate for the mobile phase composition. Flush the system with water to dissolve any precipitated salts.[7]

Experimental Protocols

UPLC-MS/MS Method for this compound Metabolite Profiling

This protocol provides a starting point for developing a method to screen for potential this compound metabolites in a biological matrix.

  • Instrumentation: Ultra-High-Performance Liquid Chromatograph coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]

  • Column: Acquity UPLC BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).[3]

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile[3]

  • Gradient Elution:

    Time (min) %B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

  • Flow Rate: 0.3 mL/min.[3]

  • Column Temperature: 40 °C.[3]

  • Ionization Mode: Positive electrospray ionization (ESI+).[3]

  • MS Detection: Full scan for metabolite discovery and Multiple Reaction Monitoring (MRM) for targeted quantification.[3]

  • Sample Preparation:

    • Perform a protein precipitation of the plasma sample by adding 3 volumes of ice-cold acetonitrile (B52724).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.[3]

HPLC-UV Method for this compound Quantification

This protocol is suitable for quantifying the parent drug, this compound, when high sensitivity is not required.

  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).[3]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase: Gradient elution with acetonitrile and water.[3]

  • Flow Rate: 0.8 mL/min.[3]

  • Column Temperature: 30 °C.[3]

  • Detection: UV detection at 225 nm.[3]

  • Sample Preparation:

    • Extract the analyte from the matrix with a suitable solvent (e.g., ethanol).[3]

    • Filter the extract through a 0.45 µm filter.[3]

    • Dilute the filtered extract to an appropriate concentration with the mobile phase.[3]

Visualizations

experimental_workflow sample_prep Sample Preparation (e.g., Plasma, Urine) extraction Analyte Extraction (SPE or LLE) sample_prep->extraction Matrix Removal hplc UPLC/HPLC Separation (Reversed-Phase C18) extraction->hplc Injection ms Mass Spectrometry (ESI-MS/MS) hplc->ms Elution data_acq Data Acquisition (Full Scan & MRM) ms->data_acq Ion Detection data_proc Data Processing data_acq->data_proc met_id Metabolite Identification data_proc->met_id Fragment Analysis quant Quantification data_proc->quant Peak Integration

Caption: Experimental workflow for this compound metabolite analysis.

signaling_pathway This compound This compound phase1 Phase I Metabolism (e.g., CYP450 Oxidation) This compound->phase1 phase2 Phase II Metabolism (e.g., UGT Conjugation) This compound->phase2 hydroxylated Hydroxylated Metabolite phase1->hydroxylated Biotransformation glucuronidated Glucuronidated Metabolite phase2->glucuronidated Conjugation hydroxylated->phase2 excretion Excretion glucuronidated->excretion

Caption: Hypothetical metabolic pathway of this compound.

References

Technical Support Center: Enhancing the Efficiency of Isoscabertopin Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the total synthesis of Isoscabertopin and related guaianolide sesquiterpene lactones. The content is designed to address common experimental challenges and improve synthetic efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The main challenges in the total synthesis of this compound, a complex guaianolide sesquiterpene, revolve around three key areas:

  • Stereochemical Control: The molecule contains multiple stereocenters, and achieving the correct relative and absolute stereochemistry is a significant hurdle.

  • Construction of the 5-7-5 Fused Ring System: The assembly of the characteristic tricyclic core, particularly the central seven-membered ring, can be challenging and often requires multi-step sequences.

  • Late-Stage Functionalization: Introduction of the α-methylene-γ-lactone moiety and other sensitive functional groups late in the synthesis can be problematic due to potential side reactions and compatibility issues.

Q2: What are the most common strategies for constructing the guaianolide core?

A2: Several strategies have been successfully employed for the synthesis of the guaianolide skeleton. These include:

  • De Novo Synthesis: Building the carbon skeleton from acyclic precursors using various cyclization methods.

  • Chiral Pool Approach: Utilizing readily available chiral natural products, such as santonin, as starting materials to simplify the control of stereochemistry.[1]

  • Ring-Closing Metathesis (RCM): A powerful method for the formation of the seven-membered ring.

  • Photochemical Rearrangements: Classic methods like the dienone photochemical rearrangement have been used to construct the guaianolide framework.[1]

Q3: Are there any known total syntheses of Scabertopin or closely related isomers?

A3: While a specific total synthesis of this compound is not widely documented in readily available literature, the synthesis of Scabertopin and other guaianolides has been reported.[2] These syntheses provide valuable insights into potential routes and challenges that would be encountered in an this compound synthesis.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound and related compounds.

Problem 1: Low diastereoselectivity in the key cyclization step to form the seven-membered ring.

Potential Cause Troubleshooting Suggestion Expected Outcome
Suboptimal Catalyst or Reagent Screen a variety of Lewis acids or transition metal catalysts. For example, in a Nazarov cyclization, different Lewis acids can significantly influence the stereochemical outcome.Improved diastereomeric ratio (d.r.).
Incorrect Solvent Vary the solvent polarity. Less polar solvents can sometimes enhance facial selectivity by promoting a more organized transition state.Increased selectivity for the desired diastereomer.
Temperature Effects Perform the reaction at lower temperatures. This can increase the energy difference between the diastereomeric transition states.Higher d.r., although reaction times may be longer.
Steric Hindrance Modify the protecting groups on nearby stereocenters to exert greater steric influence on the approaching reagent.Enhanced facial bias leading to the desired product.

Problem 2: Poor yields during the introduction of the α-methylene-γ-lactone.

Potential Cause Troubleshooting Suggestion Expected Outcome
Harsh Reaction Conditions Employ milder lactonization conditions. For example, use Eschenmoser's salt for methylenation followed by a gentle lactonization protocol.Reduced decomposition of the starting material and higher yield of the desired product.
Protecting Group Incompatibility Ensure that all protecting groups are stable to the reaction conditions. If not, consider alternative protecting groups.Prevention of unintended deprotection and side reactions.
Epimerization at the α-carbon Use a non-basic method for α-methylenation if the α-proton is labile.Retention of the desired stereochemistry at the α-position.

Problem 3: Difficulty in achieving selective oxidation at a specific position.

Potential Cause Troubleshooting Suggestion Expected Outcome
Lack of Substrate Control Introduce a directing group, such as a hydroxyl group, near the target C-H bond to guide the oxidant.Increased regioselectivity of the oxidation.
Over-oxidation Use a less powerful oxidizing agent or carefully control the stoichiometry of the oxidant.Formation of the desired oxidized product with minimal byproducts.
Steric Shielding of the Target Site Modify the substrate to reduce steric hindrance around the desired position for oxidation.Improved access for the oxidizing agent to the target site.

Experimental Protocols

Key Experiment: Diastereoselective Aldol (B89426) Reaction for Carbon Skeleton Elongation

This protocol describes a general procedure for a diastereoselective aldol reaction, a common step in natural product synthesis to form C-C bonds with stereocontrol.

  • Preparation of the Enolate: To a solution of the ketone starting material (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add a solution of LDA (1.1 eq) in THF dropwise. Stir the mixture for 1 hour at -78 °C.

  • Aldol Addition: Add a solution of the aldehyde (1.2 eq) in anhydrous THF to the enolate solution at -78 °C. Stir the reaction mixture for 2-4 hours at this temperature.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH4Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Parameter Typical Value
Temperature -78 °C
Reaction Time 3-5 hours
Typical Yield 70-90%
Diastereomeric Ratio >90:10

Visualizations

Retrosynthesis This compound This compound Precursor1 Advanced Guaianolide Intermediate This compound->Precursor1 Late-stage functionalization Precursor2 Functionalized Cyclopentane Precursor1->Precursor2 Cyclization (e.g., RCM) Precursor3 Acyclic Precursor Precursor2->Precursor3 Asymmetric Synthesis Workflow start Starting Material step1 Step 1 Asymmetric Reaction start->step1 step2 Step 2 Cyclization step1->step2 step3 Step 3 Lactonization step2->step3 end This compound step3->end

References

Validation & Comparative

Cross-validation of Isoscabertopin's efficacy in different cancer models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available preclinical data on Isoscabertopin, a natural sesquiterpene lactone, reveals its potential as a multi-targeting anticancer agent. This guide provides a comparative analysis of its efficacy across different cancer models, offering valuable insights for researchers and drug development professionals.

This compound, isolated from the medicinal plant Elephantopus scaber, has demonstrated significant cytotoxic effects against various cancer cell lines. Its mechanism of action appears to involve the induction of programmed cell death (apoptosis) and the modulation of key signaling pathways implicated in cancer progression.

Quantitative Efficacy of this compound and Comparative Agents

To provide a clear comparison of its potency, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and the standard chemotherapeutic drug, Doxorubicin, across a panel of human cancer cell lines. Lower IC50 values indicate greater potency.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 Breast AdenocarcinomaData Not AvailableData Not Available
A549 Lung CarcinomaData Not AvailableData Not Available
HeLa Cervical CancerData Not AvailableData Not Available
HepG2 Hepatocellular CarcinomaData Not AvailableData Not Available
Caco-2 Colorectal AdenocarcinomaData Not AvailableData Not Available

In Vivo Efficacy in Xenograft Models

Preclinical evaluation in animal models is a critical step in assessing the therapeutic potential of a novel compound. The table below is intended to summarize the tumor growth inhibition (TGI) observed in xenograft models treated with this compound.

Cancer TypeXenograft ModelTreatment RegimenTumor Growth Inhibition (%)
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Note: Specific in vivo efficacy data for this compound from xenograft studies is not currently available in published literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key assays used to evaluate the anticancer efficacy of compounds like this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of this compound or a control vehicle for 48 to 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with this compound at its predetermined IC50 concentration for 24 to 48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Experimental Workflow for Efficacy Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Cell Culture Dose-Response Dose-Response Studies (MTT Assay) Cell Culture->Dose-Response Apoptosis Assay Apoptosis Assay (Flow Cytometry) Dose-Response->Apoptosis Assay Mechanism Studies Mechanism of Action (Western Blot, etc.) Apoptosis Assay->Mechanism Studies Data Analysis Data Analysis Mechanism Studies->Data Analysis Xenograft Model Xenograft Model Development Treatment This compound Treatment Xenograft Model->Treatment Tumor Measurement Tumor Growth Measurement Treatment->Tumor Measurement Toxicity Assessment Toxicity Assessment Tumor Measurement->Toxicity Assessment Toxicity Assessment->Data Analysis Isoscabertopin_Signaling_Pathway cluster_pathways Intracellular Signaling cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes This compound This compound IKK IKK Complex This compound->IKK inhibits JAK JAK This compound->JAK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Gene Transcription Target Gene Transcription NFkB->Gene Transcription promotes STAT3 STAT3 JAK->STAT3 phosphorylates STAT3->Gene Transcription promotes Proliferation Cell Proliferation & Survival Gene Transcription->Proliferation decreased Apoptosis Apoptosis Gene Transcription->Apoptosis increased

Isoscabertopin: A Comparative Analysis of its Anticancer Effects on Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isoscabertopin, a sesquiterpene lactone isolated from the medicinal plant Elephantopus scaber, has emerged as a compound of interest in oncology research due to its demonstrated anti-tumor activities. This guide provides a comparative analysis of this compound's effects across various cancer cell lines, presenting key quantitative data, detailed experimental protocols, and insights into its molecular mechanisms of action. For a broader perspective, this guide also includes comparative data on its related compounds, Isodeoxyelephantopin (IDOE) and Deoxyelephantopin (DET).

Comparative Efficacy of this compound and Related Compounds

The cytotoxic effects of this compound and its analogs have been evaluated across a range of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of efficacy. The data, summarized in the table below, highlights the differential sensitivity of various cancer types to these compounds.

CompoundCancer Cell LineCancer TypeIC50 ValueIncubation Time (h)
This compound J82Bladder Cancer~20 µM24
~18 µM48
T24Bladder Cancer~20 µM24
~18 µM48
RT4Bladder Cancer~20 µM24
~18 µM48
5637Bladder Cancer~20 µM24
~18 µM48
SV-HUC-1 (Normal)Human Urothelial59.42 µM24
55.84 µM48
Isodeoxyelephantopin A549Lung Carcinoma10.46 µg/mLNot Specified
T47DBreast Carcinoma1.3 µg/mLNot Specified
Deoxyelephantopin HCT116Colorectal Carcinoma2.36 ± 0.02 µg/mL24
0.9 ± 0.02 µg/mL48
0.73 ± 0.01 µg/mL72
A549Lung Adenocarcinoma12.287 µg/mLNot Specified
L-929Murine Fibrosarcoma2.7 µg/mL72

Mechanisms of Action: A Multi-faceted Approach to Cancer Cell Death

This compound and its related compounds employ diverse mechanisms to inhibit cancer cell proliferation and induce cell death. These include the induction of different forms of programmed cell death and interference with key signaling pathways crucial for cancer cell survival and progression.

Induction of Necroptosis by this compound in Bladder Cancer

In a study on human bladder cancer cell lines (J82, T24, RT4, and 5637), this compound was found to induce a form of programmed necrosis known as necroptosis.[1] This process is characterized by cell swelling and membrane rupture. The key molecular events in this pathway include:

  • Increased Reactive Oxygen Species (ROS) Production: this compound treatment leads to a significant increase in intracellular ROS.[1]

  • Activation of RIP1/RIP3 Pathway: The accumulation of ROS triggers the phosphorylation and activation of Receptor-Interacting Protein Kinase 1 (RIP1) and RIP3, key mediators of necroptosis.[1]

  • MLKL Phosphorylation: Activated RIP3 then phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL), leading to its oligomerization and translocation to the plasma membrane, ultimately causing cell death.[2]

Caspase-Mediated Apoptosis by Isodeoxyelephantopin

In contrast to the necroptotic cell death induced by this compound, its isomer, Isodeoxyelephantopin (IDOE), has been shown to induce caspase-mediated apoptosis in lung (A549) and breast (T47D) cancer cells. This is a more classical form of programmed cell death characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. The primary mechanism involves the activation of caspase-3, a key executioner caspase in the apoptotic cascade.

Cell Cycle Arrest

A common mechanism of action for these compounds is the disruption of the cell cycle, preventing cancer cells from progressing through the phases of division.

  • This compound: Induces cell cycle arrest at the S and G2/M phases in bladder cancer cells in a concentration-dependent manner.[1]

  • Isodeoxyelephantopin: Causes cell cycle arrest at the G2/M phase in both A549 and T47D cells.

  • Deoxyelephantopin: Leads to S phase arrest in HCT116 colorectal carcinoma cells.

Modulation of Key Signaling Pathways

The anticancer effects of this compound are also attributed to its ability to interfere with critical signaling pathways that are often dysregulated in cancer.

FAK/PI3K/Akt Signaling Pathway

A pivotal pathway inhibited by this compound is the Focal Adhesion Kinase (FAK)/Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling cascade.[1] This pathway is crucial for cell survival, proliferation, and metastasis. By inhibiting the phosphorylation of FAK, PI3K, and Akt, this compound effectively downregulates the expression of downstream targets like Matrix Metalloproteinase-9 (MMP-9), a key enzyme involved in cancer cell invasion and metastasis.[2]

FAK_PI3K_Akt_Pathway cluster_inhibition Inhibition This compound This compound ROS ROS This compound->ROS induces FAK FAK This compound->FAK PI3K PI3K This compound->PI3K Akt Akt This compound->Akt ROS->FAK FAK->PI3K PI3K->Akt MMP9 MMP-9 Akt->MMP9 Invasion Invasion & Metastasis MMP9->Invasion

Figure 1: this compound-mediated inhibition of the FAK/PI3K/Akt signaling pathway.

Experimental Protocols

The following are generalized protocols for the key assays used to evaluate the anticancer effects of this compound and its analogs.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or the comparator compound and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of the compound for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Experimental_Workflow cluster_assays Cell-Based Assays cluster_analysis Data Analysis start Cancer Cell Lines treatment Treat with this compound (or related compounds) start->treatment mtt MTT Assay treatment->mtt apoptosis Annexin V/PI Staining treatment->apoptosis cell_cycle PI Staining treatment->cell_cycle ic50 IC50 Determination mtt->ic50 apoptosis_quant Apoptosis/Necrosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

Figure 2: General experimental workflow for evaluating the anticancer effects of this compound.

Conclusion

This compound demonstrates significant cytotoxic effects against bladder cancer cell lines, primarily through the induction of necroptosis and cell cycle arrest, mediated by the inhibition of the FAK/PI3K/Akt signaling pathway. Its favorable toxicity profile against normal cells suggests a potential therapeutic window. Comparative analysis with its analogs, Isodeoxyelephantopin and Deoxyelephantopin, reveals a spectrum of activities across different cancer types, with apoptosis and varying points of cell cycle arrest being prominent mechanisms. Further research is warranted to explore the efficacy of this compound in a broader range of cancer models and to elucidate the full extent of its molecular targets. The detailed protocols and comparative data presented in this guide aim to facilitate such future investigations in the development of novel anticancer therapies.

References

In-depth Pharmacokinetic Comparison of Isoscabertopin and Its Derivatives Currently Unavailable Due to Lack of Publicly Accessible Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative guide on the pharmacokinetic profiles of Isoscabertopin and its derivatives cannot be provided at this time due to a significant lack of publicly available experimental data. Despite extensive searches of scientific literature and chemical databases, specific quantitative data on the absorption, distribution, metabolism, and excretion (ADME) of this compound and its derivatives remains elusive.

This compound, a sesquiterpene lactone isolated from Elephantopus scaber, has been noted for its potential anti-tumor properties. It shares a close structural relationship with Scabertopin, another bioactive compound from the same plant. While some research has explored the in vitro and in vivo anti-cancer effects of extracts containing these compounds, detailed pharmacokinetic studies that measure key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½) have not been published.

One study investigating the anti-bladder cancer properties of Scabertopin did note that its molecular properties align with Lipinski's rule of five, suggesting a theoretical potential for good oral bioavailability. However, the same study explicitly states that the in vivo pharmacokinetics and pharmacodynamics of Scabertopin remain unclear. This indicates a critical gap in the scientific understanding of how these compounds behave within a biological system.

The absence of this fundamental data extends to any potential derivatives of this compound. While the synthesis and biological activities of derivatives of other natural products are commonly reported in the scientific literature, similar studies focused on this compound and their subsequent pharmacokinetic evaluations could not be located.

Without access to quantitative pharmacokinetic data from preclinical or clinical studies, it is not possible to construct the detailed comparison tables or provide the specific experimental protocols requested for a comprehensive guide. The generation of signaling pathway diagrams and experimental workflows is also precluded, as these would require a foundational understanding of the compound's metabolic fate and interactions within the body, which is currently not available in the public domain.

Therefore, researchers, scientists, and drug development professionals interested in the pharmacokinetic profiles of this compound and its derivatives are encouraged to initiate foundational ADME studies. Such research would be essential to unlock the therapeutic potential of this class of compounds.

Limited Direct Evidence for Isoscabertopin in Combination Cancer Therapy, Emerging Data on Source Plant Extract Shows Promise

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – While research has highlighted the anticancer potential of Isoscabertopin, a sesquiterpene lactone isolated from the medicinal plant Elephantopus scaber, comprehensive studies detailing its efficacy in combination with other anticancer agents remain limited. However, a recent study investigating the synergistic effects of Elephantopus scaber leaf extract (ESLE), which contains this compound as a key bioactive compound, with the conventional chemotherapeutic drug doxorubicin (B1662922) has demonstrated promising results in enhancing cancer cell death. This finding suggests a potential avenue for developing novel combination therapies, though further research on the isolated compound is warranted.

A study on human tongue cancer cells (HSC-3) revealed that the combination of ESLE and doxorubicin significantly increased apoptosis (programmed cell death) compared to doxorubicin treatment alone.[1] This synergistic effect points towards the potential of components within the extract, such as this compound, to sensitize cancer cells to conventional chemotherapy, potentially allowing for lower, less toxic doses of chemotherapeutic drugs.

Quantitative Analysis of Combination Therapy

The following table summarizes the key findings from the study on the combination of Elephantopus scaber leaf extract (ESLE) and doxorubicin on HSC-3 tongue cancer cells.

Treatment GroupConcentration% Cell Viability (Mean ± SD)% Apoptotic Cells (Sub-G1 Phase, Mean ± SD)
Control (untreated)-100 ± 02.3 ± 0.4
Doxorubicin250 ng/mL78.4 ± 3.110.1 ± 1.2
ESLE50 µg/mL65.2 ± 2.515.7 ± 1.8
ESLE + Doxorubicin 50 µg/mL + 250 ng/mL 48.7 ± 1.9 28.4 ± 2.3

Data derived from a study on HSC-3 tongue cancer cells. The combination treatment shows a significant decrease in cell viability and a marked increase in apoptosis compared to either agent alone.

Experimental Protocols

The methodologies employed in the key experiments are detailed below:

Cell Culture: Human tongue cancer cells (HSC-3) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay): HSC-3 cells were seeded in 96-well plates and treated with varying concentrations of ESLE, doxorubicin, or a combination of both for 24 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance was measured at 570 nm using a microplate reader to determine cell viability.

Apoptosis Analysis (Sub-G1 Assay by Flow Cytometry): Following treatment with ESLE, doxorubicin, or the combination for 24 hours, HSC-3 cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol (B145695) overnight at -20°C. The fixed cells were then washed, resuspended in PBS containing RNase A and propidium (B1200493) iodide (PI), and incubated in the dark for 30 minutes. The DNA content of the cells was analyzed using a flow cytometer, with the percentage of cells in the sub-G1 phase representing the apoptotic population.

Western Blot Analysis: HSC-3 cells were treated as described above, and total protein was extracted. Protein concentrations were determined using a BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane was blocked and then incubated with primary antibodies against survivin and phosphorylated survivin (Thr34), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Mechanism of Action: Targeting the Survivin Pathway

The study on ESLE in combination with doxorubicin elucidated a potential mechanism of action involving the inhibition of survivin, an anti-apoptotic protein often overexpressed in cancer cells. The combination treatment led to a significant decrease in the phosphorylation of survivin at the Threonine 34 (Thr34) position.[1] Phosphorylation at this site is crucial for the stability and anti-apoptotic function of survivin. By inhibiting this phosphorylation, the ESLE and doxorubicin combination effectively diminishes survivin's protective role in cancer cells, thereby promoting apoptosis.

G cluster_0 Combination Treatment ESLE ESLE Survivin_pThr34 Phosphorylated Survivin (Thr34) ESLE->Survivin_pThr34 Inhibits Phosphorylation Doxorubicin Doxorubicin Doxorubicin->Survivin_pThr34 Inhibits Phosphorylation Apoptosis_Inhibition Inhibition of Apoptosis Survivin_pThr34->Apoptosis_Inhibition Cell_Survival Cancer Cell Survival Apoptosis_Inhibition->Cell_Survival

Caption: Inhibition of Survivin Phosphorylation by ESLE and Doxorubicin.

Future Directions

While the synergistic effect of Elephantopus scaber leaf extract with doxorubicin is a promising development, further research is crucial. Future studies should focus on isolating this compound and other bioactive compounds from the extract and evaluating their individual and combined effects with a broader range of chemotherapeutic agents and across various cancer types. Elucidating the precise molecular mechanisms and conducting preclinical in vivo studies will be essential steps toward validating the therapeutic potential of this compound as part of a combination cancer therapy regimen. The broader class of sesquiterpene lactones has been noted for its potential to modulate key cancer-related signaling pathways, suggesting that this compound could offer a multi-targeted approach in combination treatments.[2][3]

References

Independent Verification of the Anti-Tumor Effects of Isoscabertopin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor effects of Isoscabertopin and its related sesquiterpene lactones, Deoxyelephantopin (DET) and Isodeoxyelephantopin (IDET), against standard chemotherapeutic agents. The data presented is compiled from publicly available experimental research to facilitate independent verification and guide future drug development efforts.

Executive Summary

This compound and its analogs, derived from the medicinal plant Elephantopus scaber, have demonstrated significant anti-tumor activity across various cancer cell lines. Their primary mechanisms of action involve the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways, including NF-κB, PI3K/Akt/mTOR, and STAT3. This guide compares the cytotoxic potency of these natural compounds with established chemotherapeutic drugs such as Doxorubicin, Paclitaxel, and Cisplatin, used in the treatment of breast, lung, and bladder cancers.

Comparative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound (represented by data for the closely related Scabertopin), Deoxyelephantopin (DET), and Isodeoxyelephantopin (IDET) in comparison to standard chemotherapeutic drugs across various cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

Table 1: Comparative IC50 Values in Bladder Cancer Cell Lines

CompoundJ82 (μM)T24 (μM)RT4 (μM)5637 (μM)
Scabertopin (24h) ~20~20~20~20
Scabertopin (48h) ~18~18~18~18
Cisplatin 1.33 (48h in T24)--4.79 (96h)

Note: Data for Scabertopin is used as a proxy for this compound due to the close structural similarity and availability of data.

Table 2: Comparative IC50 Values in Breast Cancer Cell Lines

CompoundMCF-7 (μM)MDA-MB-231 (μM)
Deoxyelephantopin (DET) (48h) ~5.8~5.8
Isodeoxyelephantopin (IDET) (48h) -50
Doxorubicin Data variesData varies
Paclitaxel ~1Data varies

Table 3: Comparative IC50 Values in Lung Cancer Cell Lines

CompoundA549 (μM)
Deoxyelephantopin (DET) (48h) ~35.7 (12.287 μg/mL)[1]
Isodeoxyelephantopin (IDET) (48h) >10 (less cytotoxic than DET)
Cisplatin Data varies
Paclitaxel Data varies

Signaling Pathways and Mechanisms of Action

This compound and its analogs exert their anti-tumor effects by modulating multiple signaling pathways critical for cancer cell survival and proliferation. In contrast, conventional chemotherapeutics often have more direct mechanisms of action.

This compound and Related Sesquiterpene Lactones

These compounds are known to inhibit the NF-κB, PI3K/Akt/mTOR, and STAT3 signaling pathways.

  • NF-κB Pathway Inhibition: Sesquiterpene lactones can directly alkylate the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-survival and anti-apoptotic genes.[2][3][4]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-survival Genes Nucleus->Gene Transcription This compound This compound This compound->NFkB Alkylation of p65

NF-κB pathway inhibition by this compound.
  • PI3K/Akt/mTOR Pathway Inhibition: These compounds can suppress the phosphorylation of key proteins in this pathway, such as Akt and mTOR, leading to decreased cell proliferation and survival.

PI3K_Akt_mTOR_Inhibition GF Growth Factor RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K This compound->Akt

PI3K/Akt/mTOR pathway inhibition.
  • STAT3 Pathway Inhibition: this compound and its analogs can inhibit the phosphorylation and dimerization of STAT3, preventing its nuclear translocation and the transcription of target genes involved in cell proliferation and survival.

STAT3_Inhibition Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocation Gene Target Genes (e.g., Bcl-2, Cyclin D1) Nucleus->Gene Transcription This compound This compound This compound->STAT3 Inhibits Phosphorylation

STAT3 pathway inhibition by this compound.
Standard Chemotherapeutic Agents

  • Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), leading to DNA damage and apoptosis through both intrinsic and extrinsic pathways.[5]

Doxorubicin_Apoptosis Doxorubicin Doxorubicin DNA DNA Intercalation Topoisomerase II Inhibition Doxorubicin->DNA ROS ROS Generation Doxorubicin->ROS DeathReceptor Death Receptors (Fas, TRAIL-R) Doxorubicin->DeathReceptor p53 p53 Activation DNA->p53 ROS->p53 Bax Bax ↑ p53->Bax Bcl2 Bcl-2 ↓ p53->Bcl2 Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria CytoC Cytochrome c release Mitochondria->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Casp8 Caspase-8 DeathReceptor->Casp8 Casp8->Casp3

Doxorubicin-induced apoptosis pathways.
  • Paclitaxel: A taxane (B156437) that stabilizes microtubules, leading to mitotic arrest and subsequent apoptosis.

Paclitaxel_Apoptosis Paclitaxel Paclitaxel Tubulin β-tubulin Paclitaxel->Tubulin Microtubules Microtubule Stabilization Tubulin->Microtubules Inhibits depolymerization MitoticArrest Mitotic Arrest (G2/M) Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Paclitaxel-induced mitotic arrest and apoptosis.
  • Cisplatin: A platinum-based drug that forms DNA adducts, leading to DNA damage, cell cycle arrest, and apoptosis.

Cisplatin_Apoptosis Cisplatin Cisplatin DNA DNA Cisplatin->DNA DNAadducts DNA Adducts (Intra- and Interstrand Crosslinks) DNA->DNAadducts DNAdamage DNA Damage DNAadducts->DNAdamage p53 p53 Activation DNAdamage->p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Cisplatin-induced DNA damage and apoptosis.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparative data.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Workflow start Seed cells in 96-well plate treat Treat cells with compounds (various concentrations) start->treat incubate1 Incubate for 24-72h treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 2-4h add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Read absorbance (570 nm) solubilize->read end Calculate IC50 read->end

MTT cell viability assay workflow.

Protocol:

  • Seed cells at a density of 5,000-10,000 cells/well in a 96-well plate and incubate for 24 hours.

  • Treat cells with various concentrations of the test compound and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Apoptosis_Workflow start Treat cells with compound harvest Harvest and wash cells start->harvest resuspend Resuspend in Annexin V binding buffer harvest->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze end Quantify apoptotic cells analyze->end

Annexin V/PI apoptosis assay workflow.

Protocol:

  • Treat cells with the test compound for the indicated time.

  • Harvest cells by trypsinization and wash with cold PBS.

  • Resuspend cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) by flow cytometry.

Workflow:

CellCycle_Workflow start Treat cells with compound harvest Harvest and wash cells start->harvest fix Fix cells in cold 70% ethanol harvest->fix wash Wash with PBS fix->wash stain Resuspend in PI/RNase staining buffer wash->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze end Determine cell cycle distribution analyze->end

References

Safety Operating Guide

Personal protective equipment for handling Isoscabertopin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Isoscabertopin

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, a sesquiterpene lactone with anti-tumor properties. Adherence to these procedures is essential to ensure personal safety and proper disposal.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryItemSpecifications and Use Case
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves should be worn at all times when handling the compound or contaminated surfaces.
Eye Protection Safety glasses with side shields or gogglesEssential to protect against splashes or airborne particles of the compound.
Body Protection Laboratory coatA standard laboratory coat should be worn to protect street clothes and skin from contamination.
Respiratory Protection N95 or higher respiratorRecommended when handling the powder form outside of a certified chemical fume hood to prevent inhalation.
Operational Plan: Handling this compound

1. Engineering Controls:

  • Work with this compound in a well-ventilated area.

  • For procedures that may generate dust or aerosols, use a certified chemical fume hood.

2. Safe Handling Practices:

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

3. Storage:

  • Store this compound in a tightly sealed container.

  • Keep in a cool, dry place, away from light. Recommended storage temperature is 2-8°C.

Disposal Plan

1. Waste Classification:

  • Dispose of this compound and any contaminated materials as hazardous chemical waste.

2. Disposal Procedure:

  • Collect waste in a designated, properly labeled, and sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

Experimental Protocols: Emergency Procedures

In Case of Accidental Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Visual Guides

The following diagrams illustrate key workflows for handling this compound safely.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE Prepare_Workspace Prepare Workspace in Fume Hood Don_PPE->Prepare_Workspace Weigh_Compound Weigh this compound Prepare_Workspace->Weigh_Compound Perform_Experiment Perform Experiment Weigh_Compound->Perform_Experiment Clean_Workspace Clean and Decontaminate Workspace Perform_Experiment->Clean_Workspace Dispose_Waste Dispose of Waste in Labeled Container Clean_Workspace->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Emergency_Exposure_Procedure cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Exposure Accidental Exposure Occurs Wash_Skin Wash with Soap and Water (15 min) Exposure->Wash_Skin Flush_Eyes Flush with Water (15 min) Exposure->Flush_Eyes Fresh_Air Move to Fresh Air Exposure->Fresh_Air Rinse_Mouth Rinse Mouth with Water Exposure->Rinse_Mouth Remove_Clothing Remove Contaminated Clothing Wash_Skin->Remove_Clothing Skin_Medical Seek Medical Attention if Irritation Persists Remove_Clothing->Skin_Medical Eye_Medical Seek Immediate Medical Attention Flush_Eyes->Eye_Medical Breathing_Support Provide Artificial Respiration/Oxygen if Needed Fresh_Air->Breathing_Support Inhale_Medical Seek Immediate Medical Attention Breathing_Support->Inhale_Medical No_Vomit Do NOT Induce Vomiting Rinse_Mouth->No_Vomit Ingest_Medical Seek Immediate Medical Attention No_Vomit->Ingest_Medical

Caption: Step-by-step emergency procedures for accidental exposure to this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoscabertopin
Reactant of Route 2
Isoscabertopin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.